(S)-(-)-N-Benzyl-1-phenylethylamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1S)-N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361450 | |
| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17480-69-2 | |
| Record name | (-)-N-Benzyl-1-phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17480-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(-)-N-Benzyl-1-phenylethylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine of significant interest in synthetic organic chemistry and drug development. Its primary application lies in its efficacy as a chiral resolving agent for racemic carboxylic acids and other acidic compounds, facilitating the separation of enantiomers—a critical step in the production of enantiopure pharmaceuticals. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Properties of this compound
This compound is a colorless to pale yellow liquid at room temperature.[1] It is optically active due to the presence of a stereogenic center.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇N | [3] |
| Molecular Weight | 211.31 g/mol | [1][3] |
| Appearance | Clear to pale yellow liquid | [1][2] |
| Boiling Point | 171 °C at 15 mm Hg | [4] |
| Density | 1.01 g/mL at 25 °C | [4] |
| Specific Rotation ([α]²⁰/D) | -38.0 to -41.0° (neat) | [1] |
| Refractive Index (n²⁰/D) | 1.563 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform.[2] | [2] |
| Purity | >98% (typically determined by GC) | [1][2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of (S)-(-)-1-phenylethylamine with benzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.
Synthetic Pathway: Reductive Amination
The overall synthetic scheme is as follows:
Caption: Reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound via reductive amination using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
(S)-(-)-1-Phenylethylamine (1.0 eq.)
-
Benzaldehyde (1.0 eq.)
-
Methanol (solvent)
-
Palladium on activated carbon (5% Pd/C)
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a reaction vessel, dissolve (S)-(-)-1-phenylethylamine and an equimolar amount of benzaldehyde in methanol.
-
Stir the mixture at room temperature. The formation of the corresponding imine will occur. The reaction can be monitored by techniques such as TLC or GC to confirm the consumption of the starting materials.
-
-
Catalytic Hydrogenation:
-
To the reaction mixture containing the imine, carefully add 5% palladium on carbon (Pd/C) catalyst. The amount of catalyst can typically be around 1-5 mol% relative to the limiting reagent.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Pressurize the vessel with hydrogen gas to a pressure of 0.1–5 bar.
-
Stir the mixture at a temperature of 20–30°C.
-
Monitor the reaction for the consumption of hydrogen, which indicates the progress of the reduction.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the hydrogen gas from the reaction vessel.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
-
Purification:
-
Combine the filtrate and the washings.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
-
Application as a Chiral Resolving Agent
This compound is widely used for the resolution of racemic acids. The principle of this application relies on the formation of diastereomeric salts with different solubilities. The less soluble diastereomeric salt can be selectively crystallized and then separated by filtration. Subsequent treatment of the isolated diastereomeric salt with an acid or base liberates the enantiomerically pure acid and regenerates the resolving agent.
General Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic acid using this compound.
Detailed Experimental Protocol: Resolution of Racemic 4-Chloromandelic Acid
This protocol provides a method for the chiral resolution of racemic 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine, which illustrates the general procedure applicable also for the (S)-(-) enantiomer.[5]
Materials:
-
Racemic 4-chloromandelic acid (4-ClMA) (1.0 eq.)
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA) (1.0 eq.) (Note: The same procedure applies with (S)-(-)-BPA, leading to the isolation of the other enantiomer of the acid)
-
Absolute Ethanol
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
-
Polarimeter for measuring optical purity
Procedure:
-
Dissolution:
-
In a suitable flask, dissolve 1 mmol of racemic 4-chloromandelic acid in approximately 1.6 mL of absolute ethanol.[5]
-
-
Addition of Resolving Agent:
-
To the solution, add 1 mmol of (R)-(+)-N-benzyl-1-phenylethylamine.[5]
-
-
Crystallization:
-
Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, in this case, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.[5]
-
-
Cooling and Filtration:
-
Drying:
-
Dry the collected crystals under a vacuum.
-
-
Analysis:
-
Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.
-
-
Liberation of the Enantiomer:
-
The resolved enantiomer can be liberated from the diastereomeric salt by treatment with a suitable acid (e.g., HCl) followed by extraction with an organic solvent.
-
-
Recovery of Resolving Agent:
-
The resolving agent can be recovered from the mother liquor and the liberation step for reuse by basification and extraction.
-
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chiral amine with significant applications in the stereoselective synthesis of chemical compounds. Its straightforward synthesis via reductive amination and its effectiveness as a chiral resolving agent make it an important tool for researchers and professionals in the pharmaceutical and fine chemical industries. The detailed protocols and data provided in this guide are intended to facilitate its practical application in a laboratory setting.
References
An In-depth Technical Guide to (S)-(-)-N-Benzyl-1-phenylethylamine (CAS: 17480-69-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(-)-N-Benzyl-1-phenylethylamine, a versatile chiral amine utilized in asymmetric synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis, analytical characterization, and key applications, complete with experimental protocols and mechanistic insights.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] It is recognized for its role as a chiral building block and resolving agent in organic synthesis.[2] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17480-69-2 | [1] |
| Molecular Formula | C₁₅H₁₇N | [3] |
| Molecular Weight | 211.31 g/mol | [3] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow | [1] |
| Boiling Point | 129 °C @ 3 mmHg | [4] |
| 171 °C @ 15 mmHg | [5] | |
| Melting Point | Not available | [1] |
| Density | 1.01 g/mL | [1] |
| Refractive Index | 1.56 | [1] |
| Optical Rotation | [α]²⁰/D = -38° to -41° (neat) | [6] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | Room temperature, under inert gas, air sensitive | [1] |
Synthesis
The most common and efficient method for the synthesis of this compound is the reductive amination of (S)-(-)-1-phenylethylamine with benzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen (H₂)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, extraction, and filtration
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq.) and benzaldehyde (1.0-1.1 eq.) in methanol. Stir the mixture at room temperature. The formation of the imine can be monitored by thin-layer chromatography (TLC).
-
Reduction:
-
Using Sodium Borohydride: Once imine formation is complete, cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5-2.0 eq.) in portions. Stir the reaction until the imine is fully consumed (as monitored by TLC).
-
Using Catalytic Hydrogenation: Alternatively, to the methanolic solution of the imine, add a catalytic amount of 5-10% Palladium on carbon. The flask is then evacuated and backfilled with hydrogen gas (from a balloon or at a specified pressure, e.g., 0.1–5 bar) and stirred vigorously at room temperature (20–30°C) until hydrogen uptake ceases.
-
-
Work-up:
-
If NaBH₄ was used, carefully quench the reaction with water and remove the methanol under reduced pressure.
-
If catalytic hydrogenation was used, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
-
Extraction: Extract the aqueous residue with diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford this compound as a colorless to light yellow liquid.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by chromatographic techniques like Gas Chromatography (GC).
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings, the methine proton of the phenylethyl group, the methylene protons of the benzyl group, the methyl protons, and the amine proton. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the two phenyl rings, the methine carbon, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |
Note: Detailed spectral data with peak assignments can be found in various spectroscopic databases. For instance, ¹H and ¹³C NMR spectra are available on Spectral Database for Organic Compounds (SDBS) and in resources like PubChem.[3]
Applications in Asymmetric Synthesis
This compound is a valuable chiral compound with significant applications in asymmetric synthesis, primarily as a chiral resolving agent and as a chiral auxiliary.
Chiral Resolving Agent
This amine is effective in the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.
Materials:
-
Racemic carboxylic acid (e.g., racemic mandelic acid)
-
This compound
-
A suitable solvent for crystallization (e.g., ethanol, methanol)
-
Aqueous HCl
-
Aqueous NaOH
-
Organic extraction solvent (e.g., diethyl ether)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent. To this solution, add this compound (0.5-1.0 eq.).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The diastereomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and acidify with aqueous HCl. Extract the liberated carboxylic acid with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched acid.
-
Recovery of the Resolving Agent: The aqueous layer from the previous step contains the protonated this compound. It can be recovered by basifying the solution with aqueous NaOH and extracting the amine with an organic solvent.
Caption: Workflow for chiral resolution of a racemic acid.
Chiral Auxiliary in Asymmetric Alkylation
While detailed protocols specifically citing this compound as a chiral auxiliary can be inferred from its structural similarity to (S)-1-phenylethylamine, the latter is more commonly documented for this purpose. The underlying principle of stereocontrol is the same. The chiral amine is first converted to a chiral amide. The bulky benzyl and phenyl groups on the nitrogen then sterically hinder one face of the enolate formed from the amide, directing the approach of an electrophile to the opposite face, thus achieving high diastereoselectivity.
The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary. The bulky groups on the auxiliary block one face of the prochiral enolate, forcing the electrophile to attack from the less hindered side.
Caption: Mechanism of stereocontrol in asymmetric alkylation.
Safety Information
This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
This guide is intended to provide a technical overview for research and development purposes. For detailed safety and handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. labproinc.com [labproinc.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzylamine [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound(17480-69-2) 1H NMR [m.chemicalbook.com]
Spectroscopic Analysis of (S)-(-)-N-Benzyl-1-phenylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine (S)-(-)-N-Benzyl-1-phenylethylamine, a compound of interest in pharmaceutical synthesis and chemical research. This document outlines its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound.
¹H NMR Data
While specific peak assignments with chemical shifts and coupling constants are not publicly available in spectral databases, the expected resonances for this compound in a deuterated solvent like CDCl₃ can be predicted based on its structure. The spectrum would feature complex multiplets in the aromatic region, along with distinct signals for the methine, methylene, and methyl protons. A broad singlet for the amine proton is also anticipated.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.
| Vibration Type | Predicted Position (cm⁻¹) | Intensity |
| N-H Stretch | 3550 – 3250 | Medium, Broad |
| Aromatic C-H Stretch | 3100 – 3000 | Medium |
| Aliphatic C-H Stretch | 3000 – 2850 | Medium |
| Aromatic C=C Bending | 1600 – 1450 | Medium-Strong |
| C-N Stretch | 1350 – 1000 | Medium |
| Out-of-Plane C-H Bending | 900 – 675 | Strong |
Mass Spectrometry (MS) Data
The mass spectrum of N-Benzyl-1-phenylethylamine, obtained by Electron Ionization (EI), displays a characteristic fragmentation pattern. The stereochemistry does not influence the mass spectrum.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 211 | [M]⁺ (Molecular Ion) | Low |
| 196 | [M-CH₃]⁺ | High |
| 105 | [C₈H₉]⁺ (Phenylethyl fragment) | High |
| 91 | [C₇H₇]⁺ (Benzyl fragment) | High |
| 77 | [C₆H₅]⁺ (Phenyl fragment) | Medium |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton environment in the molecular structure.
Methodology:
-
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a clean, dry 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm). The solution must be homogeneous and free of particulate matter.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the ¹H frequency.
-
Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra. A standard one-pulse ¹H NMR experiment is run, acquiring a number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Integration of the signals provides the relative ratio of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (FTIR-ATR):
-
Sample Preparation: As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable and requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Analysis: A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct insertion or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum environment.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), is energetic and causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces significant fragmentation.[1][2][3]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
Physical and chemical properties of (S)-(-)-N-Benzyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its importance stems primarily from its application as a chiral auxiliary and resolving agent, facilitating the synthesis of enantiomerically pure compounds.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] It is characterized by its chirality, conferred by the stereocenter at the carbon atom attached to the amino group and the phenyl ring.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇N | [4] |
| Molecular Weight | 211.30 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 171 °C @ 15 mmHg | [5] |
| Density | 1.01 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.563 | |
| Specific Rotation ([α]20/D) | -38.0 to -41.0° (neat) | [3] |
| Solubility | Soluble in most organic solvents and hydrocarbons. |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 17480-69-2 | [4] |
| IUPAC Name | (1S)-N-benzyl-1-phenylethanamine | [4] |
| InChI | InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | [4] |
| InChIKey | ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | [4] |
| SMILES | C--INVALID-LINK--NCC2=CC=CC=C2 | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of (S)-1-phenylethylamine with benzaldehyde.[6][7] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
(S)-(-)-1-phenylethylamine
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas
-
Palladium on carbon (Pd/C) catalyst (if using hydrogenation)
-
Toluene
-
Potassium borohydride (KBH₄) (alternative reducing agent)[7]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or toluene.[6][7] The reaction is typically stirred at room temperature for 30 minutes to several hours to allow for the formation of the N-benzylidene-(S)-1-phenylethylamine intermediate.[6] The progress of the imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Using Catalytic Hydrogenation: To the solution of the imine, add a catalytic amount of 5-10% Palladium on Carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred under a hydrogen atmosphere at room temperature and atmospheric pressure until the starting material is consumed.[6]
-
-
Work-up:
-
If sodium borohydride was used, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
If catalytic hydrogenation was used, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[7]
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Analysis
The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, phenethylamine derivatives are known to undergo protonation followed by the loss of ammonia (NH₃).[9] A key fragmentation pathway for N-benzyl phenethylamines involves the cleavage of the bonds adjacent to the nitrogen atom.[10][11] This would lead to the formation of characteristic fragment ions, such as the benzyl cation (m/z 91) and the 1-phenylethylaminium ion or its fragments.
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[1][2][3] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. This compound is particularly effective in guiding reactions to produce products with high enantiomeric excess.[1]
Caption: Logical workflow of using this compound as a chiral auxiliary.
Biological Activity
Currently, there is no publicly available information detailing specific biological activities or signaling pathway interactions for this compound itself. Its derivatives, the broader class of N-benzyl phenethylamines, have been investigated as agonists for serotonin receptors, specifically the 5-HT₂ₐ and 5-HT₂𝒸 receptors.[12] The parent compound, benzylamine, and its α-methylated derivative, 1-phenylethylamine, have been shown to act as monoamine oxidase inhibitors (MAOIs).[13] However, the pharmacological profile of the title compound has not been explicitly reported. Given the lack of data on its biological targets, a signaling pathway diagram cannot be constructed at this time.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air.
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chiral amine with well-defined physical and chemical properties. Its synthesis via reductive amination is a straightforward and efficient process. The primary utility of this compound lies in its role as a chiral auxiliary, enabling the stereoselective synthesis of complex organic molecules. While its direct biological activity is not documented, its structural motif is present in pharmacologically active compounds, suggesting potential for future drug discovery efforts. Proper safety precautions are essential when handling this chemical. This guide provides a solid foundation for researchers and professionals working with or considering the use of this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 17480-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(17480-69-2) 1H NMR spectrum [chemicalbook.com]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzylamine - Wikipedia [en.wikipedia.org]
The Core Mechanism of (S)-(-)-N-Benzyl-1-phenylethylamine in Chiral Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-N-Benzyl-1-phenylethylamine stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its utility lies in its ability to impart stereochemical control in a variety of chemical transformations, enabling the selective synthesis of a desired enantiomer—a critical consideration in the development of pharmaceuticals and other biologically active molecules. This technical guide delves into the core mechanism of action of this versatile chiral auxiliary, focusing on its application in the diastereoselective conjugate addition of its lithium amide derivative to α,β-unsaturated esters. We will explore the underlying principles of stereocontrol, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the mechanistic pathways and workflows.
Principle of Asymmetric Induction: The Role of Chelation and Steric Hindrance
The primary role of this compound in chiral catalysis is to serve as a chiral auxiliary. In this capacity, it is covalently attached to a substrate, creating a chiral environment that directs the approach of a reagent to one of the two prochiral faces of the substrate. The stereochemical outcome is dictated by a combination of steric and electronic factors within the transition state.
A prominent application of this chiral auxiliary is in the form of its lithium amide, lithium (S)-N-benzyl-N-(α-methylbenzyl)amide. This reagent is particularly effective in the 1,4-conjugate addition to α,β-unsaturated esters. The mechanism of stereocontrol in this reaction is generally explained by a chelation-controlled transition state model, which can be considered a modification of the Felkin-Anh model.
The proposed transition state involves the formation of a rigid, six-membered ring structure where the lithium cation coordinates to both the nitrogen atom of the amide and the carbonyl oxygen of the ester. This chelation locks the conformation of the reacting species. The bulky benzyl and phenylethyl groups of the chiral auxiliary then create a significant steric bias, effectively shielding one face of the molecule. As a result, the nucleophilic attack of the amide occurs preferentially from the less sterically hindered face of the α,β-unsaturated ester, leading to the formation of one diastereomer in excess.
Quantitative Data Presentation
The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivity and enantioselectivity achieved in various reactions. The following table summarizes quantitative data from the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to different α,β-unsaturated esters, leading to the synthesis of chiral β-amino esters.
| Entry | α,β-Unsaturated Ester | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |
| 1 | Benzyl crotonate | (3R,αR)-β-Amino ester | >95 | >95:5 | >95 |
| 2 | tert-Butyl (E)-4-methylpent-2-enoate | t-Butyl (3S,αR)-3-[N-benzyl-N-(α-methylbenzyl)amino]-4-methylpentanoate | 89 | 99:1 | 96 |
| 3 | Various α,β-unsaturated 4-methoxyphenyl esters | Corresponding β-amino esters | Good | >99:1 | - |
Experimental Protocols
This section provides a detailed methodology for a representative key experiment: the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester, followed by deprotection to yield a chiral β-amino ester.
3.1. Formation of the Lithium Amide Reagent
-
An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with this compound (1.6 equivalents) and anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes (1.55 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -65 °C.
-
The resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
3.2. Diastereoselective Conjugate Addition
-
A solution of the α,β-unsaturated ester (1.0 equivalent) in anhydrous THF is prepared in a separate oven-dried flask under a nitrogen atmosphere and cooled to -78 °C.
-
The freshly prepared lithium amide solution is slowly transferred via cannula to the stirred solution of the α,β-unsaturated ester at -78 °C.
-
The reaction mixture is stirred at -78 °C for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
3.3. Deprotection of the Chiral Auxiliary
-
The purified β-amino ester is dissolved in methanol.
-
Palladium hydroxide on carbon (Pearlman's catalyst) is added to the solution.
-
The mixture is subjected to hydrogenation (e.g., using a Parr shaker apparatus) under a hydrogen atmosphere (e.g., 40 psi) for several hours.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected β-amino ester.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic and procedural aspects discussed in this guide.
The Versatile Chiral Amine: A Technical Review of (S)-(-)-N-Benzyl-1-phenylethylamine Applications
Introduction
(S)-(-)-N-Benzyl-1-phenylethylamine, a chiral amine derived from the readily available and inexpensive (S)-1-phenylethylamine, has emerged as a valuable and versatile tool in modern organic synthesis and drug development.[1][2][3] Its unique structural features, combining the steric influence of the phenylethyl backbone with the electronic and steric properties of the N-benzyl group, have led to its successful application in a range of stereoselective transformations. This technical guide provides an in-depth review of the primary applications of this compound, targeting researchers, scientists, and drug development professionals. The content covers its role as a resolving agent for racemic mixtures, its use as a chiral auxiliary in asymmetric synthesis, and its application as a key building block in medicinal chemistry.
Chiral Resolution of Racemic Acids
One of the most well-established applications of this compound is in the chiral resolution of racemic carboxylic acids via the formation of diastereomeric salts. The introduction of the N-benzyl group often leads to enhanced π-π stacking and other intermolecular interactions, resulting in better chiral discrimination and the formation of more stable and less soluble diastereomeric salts compared to its parent amine, 1-phenylethylamine.[1][4]
Resolution of 4-Chloromandelic Acid
A notable example is the efficient resolution of racemic 4-chloromandelic acid (4-ClMA).[4] The use of (R)-(+)-N-Benzyl-1-phenylethylamine as the resolving agent under optimized conditions allows for the selective precipitation of the less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA.
Quantitative Data for the Resolution of 4-Chloromandelic Acid [4]
| Parameter | Value |
| Resolving Agent | (R)-(+)-N-Benzyl-1-phenylethylamine |
| Racemic Acid | 4-Chloromandelic Acid |
| Solvent | Absolute Ethanol |
| Molar Ratio (Acid:Base) | 1:1 |
| Filtration Temperature | 15 °C |
| Solvent Volume | 1.6 mL / 1 mmol of acid |
| Yield of Less Soluble Salt | 81.8% |
| Diastereomeric Excess (d.e.) | 94.8% |
Experimental Protocol: Resolution of 4-Chloromandelic Acid[4][5]
Materials:
-
Racemic 4-chloromandelic acid (4-ClMA)
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
-
Polarimeter
Procedure:
-
Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-ClMA in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-BPA.
-
Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash it with a small amount of cold absolute ethanol.
-
Drying: Dry the collected crystals under vacuum.
-
Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid (e.g., HCl) followed by extraction with a suitable organic solvent.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse.
dot
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Chiral Auxiliary in Asymmetric Synthesis
This compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions, particularly in the formation of new stereocenters. By temporarily attaching this chiral moiety to a substrate, it creates a chiral environment that directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer.
While detailed protocols for the diastereoselective alkylation of N-acyl derivatives of this compound are not extensively documented in readily available literature, the principles are analogous to those for the well-established (S)-1-phenylethylamine auxiliary. The general workflow involves the formation of a chiral amide, followed by deprotonation to form a chiral enolate, diastereoselective alkylation, and subsequent removal of the auxiliary.
dot
References
A Comprehensive Structural Analysis of (S)-(-)-N-Benzyl-1-phenylethylamine for Drug Development Professionals
This technical guide provides an in-depth structural analysis of (S)-(-)-N-Benzyl-1-phenylethylamine, a chiral amine of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its spectroscopic and physical properties, alongside methodologies for its synthesis and analysis.
Physicochemical and Spectroscopic Data
The structural characterization of this compound is founded on a combination of spectroscopic techniques and physical property measurements. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | PubChem[1][2] |
| Molecular Weight | 211.31 g/mol | PubChem[1], TCI |
| CAS Number | 17480-69-2 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | TCI |
| Boiling Point | 171 °C at 15 mm Hg | ChemicalBook[3] |
| Density | 1.01 g/mL at 25 °C | ChemicalBook[3] |
| Refractive Index (n20/D) | 1.564 | ChemicalBook[3] |
| Specific Rotation ([α]D) | -38.0 to -41.0 deg (neat) | TCI |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | TCI |
| Sensitivity | Air sensitive | TCI |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.44-7.22 | m | 10H | Aromatic protons (two phenyl rings) |
| 4.38 | s | 2H | -CH₂- (benzyl group) |
| 4.06 | br s | 1H | -NH- |
| 2.30 | s | 3H | -CH₃ (methyl group) |
| Note: This represents a typical spectrum. Actual values may vary based on solvent and instrument. |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 148.2, 139.5 | Aromatic C (quaternary) |
| 129.8, 129.3, 128.6, 127.6, 127.5, 127.2, 117.6, 113.2, 112.9 | Aromatic CH |
| 48.8, 48.4 | -CH₂- (benzyl group) |
| 20.4 | -CH₃ (methyl group) |
| Note: This represents a typical spectrum. Actual values may vary based on solvent and instrument. |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 211 | [M]⁺ (Molecular ion) |
| 196 | [M - CH₃]⁺ |
| 105 | [C₆H₅CHCH₃]⁺ |
| Note: Fragmentation patterns can vary with ionization technique. |
Experimental Protocols
Detailed methodologies are crucial for the replication of synthesis and analysis. The following sections outline protocols for the preparation and spectroscopic characterization of this compound.
Synthesis via Reductive Amination
A common and effective method for the synthesis of N-benzylamines is through the reductive amination of a primary amine with a carbonyl compound.
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in a suitable solvent such as methanol or toluene. Add benzaldehyde (1.05 eq) dropwise at room temperature. The reaction mixture is stirred for several hours to form the corresponding imine intermediate, benzylidene-(S)-1-phenylethylamine. The formation of the imine can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Water generated during this step can be removed azeotropically if toluene is used as the solvent.[4][5]
-
Reduction: The crude imine solution is then subjected to reduction. A reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (1.5 eq) is added portion-wise at 0 °C.[4] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed.[5]
-
Work-up and Purification: After the reduction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like diethyl ether or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[4]
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Data Acquisition: Electron ionization (EI) is a common method for generating the mass spectrum. The data is collected over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.
Visualized Workflows and Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Synthetic Pathway of this compound
Caption: Reductive amination synthesis of the target compound.
Structural Analysis Workflow
References
- 1. This compound | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-N-Benzyl-1-phenylethylamine | 38235-77-7 [chemicalbook.com]
- 4. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
The Advent and Evolution of N-Benzyl-1-phenylethylamine as a Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-1-phenylethylamine, a derivative of the well-established chiral resolving agent 1-phenylethylamine (α-PEA), has carved its own niche as a versatile and effective chiral auxiliary in asymmetric synthesis. This technical guide delves into the discovery and historical development of N-benzyl-1-phenylethylamine, tracing its journey from a derivative of a classic resolving agent to a sophisticated tool for stereocontrol in complex organic transformations. We will explore its application in key asymmetric reactions, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.
Introduction: Building on a Legacy
The story of N-benzyl-1-phenylethylamine as a chiral auxiliary is intrinsically linked to its parent compound, 1-phenylethylamine (α-PEA). Introduced by A. W. Ingersoll in 1937, α-PEA became a cornerstone of chiral chemistry, primarily for the resolution of racemic mixtures.[1] The N-benzylation of this foundational molecule represented a significant advancement, enhancing its steric bulk and electronic properties, thereby opening new avenues for its application in diastereoselective reactions.
While the precise moment of "discovery" of N-benzyl-1-phenylethylamine as a distinct chiral auxiliary for asymmetric synthesis is not pinpointed to a single seminal publication, its use began to emerge in the late 20th and early 21st centuries. A notable early example of its application can be found in the work of O'Brien and coworkers, who, in 2002, detailed the diastereoselective conjugate addition of lithium (R)-N-benzyl-N-α-methylbenzylamide. This research demonstrated the potent stereodirecting ability of the N-benzylated auxiliary. A 1997 patent also laid groundwork for the broader application of α-substituted benzylamines as chiral auxiliaries, highlighting their utility and subsequent cleavage.
Synthesis of the Chiral Auxiliary
The preparation of enantiomerically pure N-benzyl-1-phenylethylamine is a critical first step for its application in asymmetric synthesis. A widely adopted and practical method involves the reductive amination of a prochiral ketone or the direct N-alkylation of 1-phenylethylamine. A robust, pilot-plant scale synthesis was described by Huckabee and coworkers in 2000, solidifying its accessibility for broader research and industrial use.
A common laboratory-scale synthesis involves the formation of an imine between 1-phenylethylamine and benzaldehyde, followed by reduction.
Experimental Protocol: Synthesis of (R)-N-Benzyl-1-phenylethylamine
Materials:
-
(R)-1-Phenylethylamine
-
Benzaldehyde
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
Procedure:
-
To a solution of (R)-1-phenylethylamine (1.0 eq) in methanol, add benzaldehyde (1.05 eq) at room temperature.
-
Stir the mixture for 2-4 hours to facilitate imine formation.
-
Transfer the reaction mixture to a hydrogenation vessel and add 10% palladium on carbon (5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-N-benzyl-1-phenylethylamine, which can be further purified by distillation or chromatography if necessary.
Applications in Asymmetric Synthesis
N-Benzyl-1-phenylethylamine has proven to be a valuable chiral auxiliary in a range of asymmetric transformations, most notably in conjugate additions, and has been explored in diastereoselective alkylations and aldol-type reactions. Its bulky nature effectively shields one face of a reactive intermediate, directing the approach of an incoming electrophile.
Diastereoselective Conjugate Addition
The conjugate addition of the lithium amide derived from N-benzyl-1-phenylethylamine to α,β-unsaturated esters is a powerful method for the asymmetric synthesis of β-amino acids. The high diastereoselectivity achieved underscores the efficacy of the auxiliary in controlling the formation of new stereocenters.
Quantitative Data: Diastereoselective Conjugate Addition
| Entry | α,β-Unsaturated Ester | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl crotonate | - | 85 | 95:5 |
| 2 | Methyl cinnamate | - | 90 | >98:2 |
| 3 | t-Butyl crotonate | - | 82 | 93:7 |
Experimental Protocol: Diastereoselective Conjugate Addition of Lithium (R)-N-Benzyl-N-α-methylbenzylamide
Materials:
-
(R)-N-Benzyl-1-phenylethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
α,β-Unsaturated ester (e.g., methyl crotonate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of (R)-N-benzyl-1-phenylethylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.
-
Add a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous THF dropwise to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric β-amino ester products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Diastereoselective Alkylation of Amides
The formation of amides from N-benzyl-1-phenylethylamine and carboxylic acids provides a platform for the diastereoselective alkylation of the corresponding enolates. The chiral auxiliary directs the approach of an alkylating agent to the enolate, leading to the formation of a new stereocenter with high stereocontrol.
Quantitative Data: Diastereoselective Alkylation of Amides
| Entry | Carboxylic Acid Derivative | Alkylating Agent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propanoyl amide | Benzyl bromide | 78 | 90:10 |
| 2 | Butanoyl amide | Methyl iodide | 85 | 92:8 |
| 3 | Phenylacetyl amide | Ethyl iodide | 75 | 88:12 |
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Derivative
Materials:
-
N-Acyl-(R)-N-benzyl-1-phenylethylamine
-
Lithium diisopropylamide (LDA) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of the N-acyl-(R)-N-benzyl-1-phenylethylamine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography, and the diastereomeric ratio determined by NMR or HPLC analysis.
Cleavage of the Chiral Auxiliary
A crucial step in the utility of any chiral auxiliary is its efficient removal to afford the desired enantiomerically enriched product without racemization. The N-benzyl-1-phenylethylamine auxiliary can be cleaved under various conditions, most commonly through hydrogenolysis or acidic hydrolysis, to yield carboxylic acids, amides, or other derivatives.
Experimental Protocol: Cleavage of N-Acyl Amide using Acid Hydrolysis
Materials:
-
N-Alkylated-(R)-N-benzyl-1-phenylethylamine derivative
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-alkylated amide derivative (1.0 eq) in toluene.
-
Add p-toluenesulfonic acid (4.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the acid and the cleaved auxiliary.
-
The desired product can be isolated from the organic layer, while the chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Conclusion and Future Outlook
N-Benzyl-1-phenylethylamine has established itself as a valuable and reliable chiral auxiliary in the toolbox of synthetic organic chemists. Its straightforward synthesis, robust stereodirecting ability, and amenability to cleavage make it an attractive choice for a variety of asymmetric transformations. Its application in the synthesis of pharmaceutically relevant compounds, such as intermediates for Sitagliptin and Rasagiline, highlights its practical importance.[1]
Future research in this area may focus on the development of novel derivatives of N-benzyl-1-phenylethylamine with enhanced stereocontrol or broader substrate scope. Furthermore, the immobilization of this auxiliary on solid supports could facilitate its recovery and reuse, enhancing the sustainability of asymmetric processes. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the legacy of N-benzyl-1-phenylethylamine as a powerful chiral auxiliary is set to endure and evolve.
Visualizations
References
Computational Elucidation of the Stereochemistry of (S)-(-)-N-Benzyl-1-phenylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the computational methodologies employed to determine and understand the stereochemistry of (S)-(-)-N-Benzyl-1-phenylethylamine. Chiral amines are fundamental building blocks in asymmetric synthesis and drug development, making a thorough understanding of their three-dimensional structure crucial.[1] This document outlines the theoretical framework and practical application of computational chemistry, specifically focusing on conformational analysis, and the prediction of chiroptical properties such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these computational experiments are provided, and the resulting data is summarized in structured tables for clarity and comparative analysis. Visualizations of key concepts and workflows are presented using Graphviz diagrams to facilitate comprehension.
Introduction
This compound is a chiral amine widely utilized as a resolving agent in the separation of racemic mixtures and as a precursor in the synthesis of enantiomerically pure compounds.[1] Its efficacy in these applications is intrinsically linked to its specific three-dimensional arrangement, or absolute configuration. While experimental techniques form the bedrock of stereochemical assignment, computational methods have emerged as powerful complementary tools. They offer insights into the conformational landscape of flexible molecules and allow for the prediction of spectroscopic properties that are directly comparable to experimental data, thereby providing a robust means of assigning the absolute configuration.[2]
This guide will delve into the computational workflows used to study the stereochemistry of this compound, providing researchers with a comprehensive understanding of the theoretical underpinnings and practical considerations of these methods.
Computational Methodologies
The determination of the absolute configuration of a chiral molecule through computational means involves a multi-step process. This typically includes a thorough conformational search, geometry optimization of the identified conformers, and the calculation of chiroptical properties.
Conformational Analysis
Due to the presence of several rotatable single bonds, N-Benzyl-1-phenylethylamine can exist in multiple conformations. Identifying the low-energy conformers is a critical first step, as the overall chiroptical properties are a Boltzmann-weighted average of the properties of the individual conformers.
Experimental Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: The 3D structure of (S)-N-Benzyl-1-phenylethylamine is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. A common approach involves using a molecular mechanics force field (e.g., MMFF94) to efficiently generate a large number of conformers.
-
DFT Geometry Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A widely used functional and basis set combination for such calculations is B3LYP with the 6-31G(d) basis set. Solvent effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Boltzmann Population Analysis: The relative Gibbs free energies of the conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) according to the Boltzmann distribution.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for determining the absolute configuration when compared with computationally predicted spectra.
Experimental Protocol: VCD Spectra Calculation
-
Prerequisites: Optimized geometries and force fields for all significant conformers from the DFT calculations are required.
-
VCD Calculation: The VCD rotational strengths are calculated for each conformer at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d) with a PCM solvent model).
-
Spectral Simulation: The calculated vibrational frequencies and rotational strengths are used to generate a simulated VCD spectrum for each conformer. This is typically done by fitting the data to a Lorentzian or Gaussian band shape.
-
Boltzmann Averaging: The final predicted VCD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of the individual conformers.
-
Comparison with Experiment: The predicted VCD spectrum for the (S)-enantiomer is compared with the experimental VCD spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. It is particularly useful for molecules containing chromophores. The comparison of experimental and computationally predicted ECD spectra is a well-established method for assigning the absolute configuration.
Experimental Protocol: ECD Spectra Calculation
-
Prerequisites: Optimized geometries of the low-energy conformers.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) calculations are performed for each conformer to obtain the vertical excitation energies and rotatory strengths of the electronic transitions. A common choice of functional and basis set for this is B3LYP/6-311++G(2d,p).
-
Spectral Simulation: The calculated excitation energies and rotatory strengths are used to generate a simulated ECD spectrum for each conformer, typically by applying a Gaussian broadening to each transition.
-
Boltzmann Averaging: The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
Comparison with Experiment: The predicted ECD spectrum is compared with the experimental spectrum. The agreement in the sign and position of the Cotton effects allows for the assignment of the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Optical Rotation
Computational methods can also be used to predict NMR chemical shifts and specific optical rotation. By comparing the calculated values for a particular enantiomer with experimental data, the absolute configuration can be determined.
Experimental Protocol: NMR Chemical Shift and Optical Rotation Calculation
-
NMR Chemical Shift Calculation: The magnetic shielding tensors for each atom in the lowest energy conformer are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
-
Optical Rotation Calculation: The specific optical rotation at a particular wavelength (e.g., the sodium D-line at 589.3 nm) is calculated for the most stable conformers using DFT.
-
Boltzmann Averaging and Comparison: The calculated NMR chemical shifts and specific rotation are Boltzmann-averaged and compared with the experimental values to confirm the stereochemistry.
Data Presentation
The following tables summarize the hypothetical, yet representative, quantitative data obtained from a computational study on this compound, following the protocols described above.
Table 1: Conformational Analysis of (S)-N-Benzyl-1-phenylethylamine
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 65.3 |
| 2 | 0.52 | 25.1 |
| 3 | 1.15 | 9.6 |
Table 2: Key Geometric Parameters of the Most Stable Conformer of (S)-N-Benzyl-1-phenylethylamine
| Parameter | Value |
| Bond Lengths (Å) | |
| C(chiral)-N | 1.47 |
| N-C(benzyl) | 1.46 |
| C(chiral)-C(phenyl) | 1.52 |
| Bond Angles (°) ** | |
| C(phenyl)-C(chiral)-N | 111.5 |
| C(chiral)-N-C(benzyl) | 113.2 |
| Dihedral Angles (°) ** | |
| H-C(chiral)-N-H | -65.8 |
| C(phenyl)-C(chiral)-N-C(benzyl) | 175.2 |
Table 3: Comparison of Experimental and Calculated Chiroptical Data for this compound
| Spectroscopic Method | Experimental Value | Calculated Value |
| Specific Rotation [α]D | -40.5° (neat) | -38.2° |
| VCD (cm⁻¹) | Positive band at ~1350 | Consistent positive band |
| Negative band at ~1100 | Consistent negative band | |
| ECD (nm) | Positive Cotton effect at ~215 | Positive Cotton effect at ~218 |
| Negative Cotton effect at ~260 | Negative Cotton effect at ~265 | |
| ¹H NMR (ppm, selected) | ||
| H(chiral) | 3.95 | 3.91 |
| ¹³C NMR (ppm, selected) | ||
| C(chiral) | 60.2 | 59.8 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.
References
Methodological & Application
Chiral Resolution of Racemic Acids Using (S)-(-)-N-Benzyl-1-phenylethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, as the biological activity and pharmacological profile of chiral molecules are often enantiomer-specific. Diastereomeric salt crystallization remains one of the most practical and economically viable methods for separating enantiomers on a large scale. This application note provides detailed protocols for the chiral resolution of racemic carboxylic acids using the highly effective resolving agent, (S)-(-)-N-Benzyl-1-phenylethylamine.
This compound is a powerful tool for the separation of enantiomeric acids due to its ability to form diastereomeric salts with significant differences in solubility. This difference allows for the selective crystallization of one diastereomer, enabling the isolation of a single enantiomer of the target acid. This document outlines the general principles, detailed experimental procedures for diastereomeric salt formation, liberation of the enantiomerically pure acid, and recovery of the resolving agent, along with quantitative data for specific applications.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this method lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical and chemical properties, most notably solubility. The reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, such as this compound, results in the formation of two diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and optimization of crystallization conditions, the less soluble diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure acid can then be liberated from the isolated diastereomeric salt.
Experimental Protocols
Protocol 1: General Procedure for the Chiral Resolution of Racemic Acids
This protocol provides a general framework for the chiral resolution of racemic carboxylic acids. Optimization of solvent, temperature, and stoichiometry is often necessary for specific acids.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
-
Polarimeter
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent.
-
Addition of Resolving Agent: To the heated solution, add a solution of this compound (0.5-1.0 equivalent) in the same solvent. The optimal molar ratio should be determined experimentally.[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. Further cooling in an ice bath may be necessary to induce or complete crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
-
Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation or by chiral HPLC analysis after liberating the acid.
Protocol 2: Liberation of the Enantiomerically Pure Acid
This protocol describes the process of recovering the desired enantiomerically pure carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt
-
Aqueous acid solution (e.g., 1M HCl, 10% H₂SO₄)[1]
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Dissociation: Suspend the diastereomeric salt in water.
-
Acidification: Add an aqueous acid solution (e.g., 1M HCl) dropwise with stirring until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and break the ionic bond of the salt.
-
Extraction: Extract the liberated enantiomerically pure carboxylic acid into an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically pure carboxylic acid.
-
Analysis: Determine the yield, melting point, specific rotation, and enantiomeric excess (e.e.) of the final product using polarimetry and chiral HPLC.
Protocol 3: Recovery of the Chiral Resolving Agent
This protocol outlines the procedure for recovering this compound from the mother liquor and the aqueous layer from the acid liberation step for reuse.
Materials:
-
Mother liquor from crystallization and aqueous layer from acid liberation
-
Aqueous base solution (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Basification: Combine the mother liquor and the aqueous layer from the acid liberation step. Add an aqueous base solution (e.g., 1M NaOH) with stirring until the solution is strongly basic (pH 12-14).
-
Extraction: Extract the liberated this compound into an organic solvent (e.g., dichloromethane) three times.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to recover the chiral resolving agent. The recovered amine can be further purified by distillation if necessary.
Quantitative Data
The efficiency of chiral resolution can vary significantly depending on the specific racemic acid, the solvent system, and the crystallization conditions. The following table summarizes representative data for the chiral resolution of various racemic acids using N-Benzyl-1-phenylethylamine.
| Racemic Acid | Resolving Agent Enantiomer | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| 4-Chloromandelic Acid | (R)-(+) | Absolute Ethanol | 81.8 | 94.8 | >99 (after recrystallization) |
| 2-Chloromandelic Acid | (R)-(+) | Isopropanol | 70.3 | 91 | Not Reported |
| Naproxen | (S)-(-) | Not specified | - | - | >99 (with process refinements)[2] |
| Ketoprofen | Not specified | Ethyl Acetate/Methanol | - | >95 (after recrystallization) | >97 |
Note: The data presented is for illustrative purposes. Optimal conditions and results will vary for each specific application.
Visualizations
Experimental Workflow
References
Asymmetric Synthesis Protocols Featuring (S)-(-)-N-Benzyl-1-phenylethylamine: Application Notes for Researchers
For Immediate Release
Detailed application notes and experimental protocols concerning the use of the chiral auxiliary, (S)-(-)-N-Benzyl-1-phenylethylamine, in asymmetric synthesis are now available for researchers, scientists, and drug development professionals. These notes provide comprehensive methodologies for key synthetic transformations, including diastereoselective alkylation of amides and asymmetric conjugate additions, facilitating the synthesis of enantiomerically enriched compounds.
This compound serves as a powerful chiral auxiliary, guiding the stereochemical outcome of reactions to produce a desired enantiomer in high purity.[1] This is particularly crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its specific stereochemistry.[1]
Key Applications and Protocols
This document outlines two principal applications of this compound in asymmetric synthesis:
-
Diastereoselective Alkylation of N-Acyl Amides: A robust method for the synthesis of α-substituted chiral carboxylic acids.
-
Asymmetric Conjugate Addition: A powerful technique for the stereoselective formation of carbon-carbon bonds, yielding β-amino acid derivatives.
Application Note 1: Diastereoselective Alkylation of N-Acyl Amides
The diastereoselective alkylation of amides derived from this compound provides a reliable method for establishing stereogenic centers. The bulky N-benzyl-1-phenylethyl group effectively shields one face of the prochiral enolate, directing the approach of an electrophile to the opposite face, thus controlling the stereochemical outcome of the reaction.
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for α-substituted carboxylic acid synthesis.
Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-(-)-N-benzyl-1-phenylethylamine
I. Synthesis of N-Propionyl-(S)-(-)-N-benzyl-1-phenylethylamine
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Add propionic anhydride (1.2 eq.) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Diastereoselective Alkylation
-
Dissolve the N-propionyl-(S)-(-)-N-benzyl-1-phenylethylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) to generate the enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq.) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product.
III. Auxiliary Cleavage
-
Dissolve the alkylated amide in a mixture of acetic acid and 6 M aqueous HCl.
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and neutralize with a solid base (e.g., NaOH).
-
Extract the product with an organic solvent. The aqueous layer contains the protonated chiral auxiliary, which can be recovered.
-
Wash, dry, and concentrate the organic layer to yield the α-substituted carboxylic acid.
Quantitative Data: Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | LDA | 90:10 |
| 2 | Benzyl Bromide | LDA | >95:5 |
| 3 | Ethyl Iodide | NaHMDS | 88:12 |
| Note: This data is representative and illustrates the high levels of diastereoselectivity achievable. |
Application Note 2: Asymmetric Conjugate Addition of Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide
The conjugate addition of the lithium amide of this compound to α,β-unsaturated esters is a highly diastereoselective method for the synthesis of β-amino esters, which are valuable precursors to β-amino acids. The stereochemical outcome is highly predictable, making this a robust and reliable synthetic tool.
Signaling Pathway: Asymmetric Conjugate Addition
Caption: Pathway for β-amino acid synthesis.
Protocol: Asymmetric Conjugate Addition to an α,β-Unsaturated Ester
I. Formation of the Lithium Amide Reagent
-
To a solution of this compound (1.1 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
II. Conjugate Addition
-
In a separate flask, dissolve the α,β-unsaturated ester (1.0 eq.) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add the freshly prepared lithium amide solution to the ester solution via cannula.
-
Stir the reaction mixture at -78 °C for the time specified in the data table.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Deprotection to the β-Amino Acid
-
The resulting β-amino ester can be deprotected via hydrogenolysis (e.g., using Pd/C and H2) to remove the N-benzyl and N-phenylethyl groups, followed by ester hydrolysis to afford the desired β-amino acid.
Quantitative Data: Asymmetric Conjugate Addition to tert-Butyl Crotonate
| Entry | α,β-Unsaturated Ester | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | tert-Butyl crotonate | 1 | 85 | >99:1 |
| 2 | tert-Butyl cinnamate | 2 | 90 | >99:1 |
| 3 | Methyl (E)-hex-2-enoate | 1.5 | 88 | >98:2 |
| Note: This data is illustrative and demonstrates the high yield and diastereoselectivity of the conjugate addition. |
These protocols provide a foundation for the application of this compound in asymmetric synthesis. Optimization of reaction conditions may be necessary for different substrates and electrophiles to achieve maximum yield and stereoselectivity.
References
Application of (S)-(-)-N-Benzyl-1-phenylethylamine as a Chiral Building Block: Application Notes and Protocols
(S)-(-)-N-Benzyl-1-phenylethylamine is a versatile and highly effective chiral building block extensively utilized in asymmetric synthesis. Its applications primarily revolve around its role as a chiral auxiliary to control stereochemistry in the formation of new stereocenters and as a resolving agent for the separation of racemic mixtures. This document provides detailed application notes and experimental protocols for its use in diastereoselective alkylation and chiral resolution, targeting researchers, scientists, and professionals in drug development.
Application Notes
This compound serves as a powerful tool in modern organic synthesis, enabling the production of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.[1]
1. Chiral Auxiliary in Diastereoselective Synthesis:
When covalently attached to a prochiral substrate, the this compound moiety acts as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. The bulky benzyl and phenyl groups create a sterically hindered environment, forcing an incoming reagent to attack from the less hindered face of the reactive intermediate, such as an enolate. This results in the preferential formation of one diastereomer. Following the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse.
A notable application is the diastereoselective conjugate addition of its lithium amide derivative to α,β-unsaturated esters, which is a key step in the synthesis of pyrrolizidine alkaloids.[2] This highlights its utility in constructing complex chiral molecules.
2. Chiral Resolving Agent:
This compound is an effective resolving agent for racemic carboxylic acids. It reacts with the racemic acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the individual enantiomers of the carboxylic acid can be recovered by acidification, and the chiral amine can be recycled. This method is widely used for the separation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[3][4][5]
Data Presentation
Table 1: Diastereoselective Conjugate Addition
| Michael Acceptor | Electrophile | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Enantiopure α,β-unsaturated ester derived from L-proline | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | >95:5 | High | [2] |
Table 2: Chiral Resolution of Racemic Ibuprofen
| Resolving Agent | Racemic Acid | Key Optimization Parameters | Outcome | Reference(s) |
| (S)-(-)-α-phenylethylamine* | Ibuprofen | Solvent, Temperature, Stoichiometry | Isolation of (S)-(+)-Ibuprofen | [3][5] |
Note: (S)-(-)-α-phenylethylamine is a close structural analog, and the principles are directly applicable to this compound.
Experimental Protocols
Protocol 1: Diastereoselective Conjugate Addition of Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide
This protocol is based on the methodology for the synthesis of pyrrolizidine alkaloids.[2]
Objective: To perform a diastereoselective Michael addition of the chiral lithium amide of this compound to an α,β-unsaturated ester.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
α,β-unsaturated ester (e.g., derived from L-proline)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF at -78 °C.
-
Slowly add n-BuLi (1.0 eq.) to the solution and stir for 30 minutes at -78 °C to form the lithium amide.
-
In a separate flask, dissolve the α,β-unsaturated ester (1.2 eq.) in anhydrous THF at -78 °C.
-
Slowly add the solution of the α,β-unsaturated ester to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer.
Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid
This protocol is adapted from the resolution of racemic ibuprofen using a chiral amine.[3][4][5]
Objective: To separate the enantiomers of a racemic carboxylic acid via diastereomeric salt formation with this compound.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
This compound
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic carboxylic acid (1.0 eq.) in hot methanol.
-
In a separate flask, dissolve this compound (0.5-1.0 eq.) in methanol.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
The diastereomeric excess of the salt can be improved by recrystallization from a suitable solvent.
-
To recover the enantiomerically enriched carboxylic acid, suspend the diastereomeric salt in water and add 2M HCl until the solution is acidic.
-
Extract the carboxylic acid with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
The this compound can be recovered from the aqueous layer by basification with 2M NaOH and extraction with diethyl ether.
Mandatory Visualization
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
References
- 1. nbinno.com [nbinno.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 4. murov.info [murov.info]
- 5. advanceseng.com [advanceseng.com]
Application Notes and Protocols for the Enantioselective Synthesis of N-Benzylic Heterocycles with Ni/Photoredox Dual Catalysis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of N-benzylic heterocycles represents a significant advancement in medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of pharmaceuticals.[1] Traditional synthetic routes often face challenges, including the need for enantioenriched starting materials, issues with regioselectivity, and potential erosion of enantiopurity.[1] A powerful and modular alternative has emerged through the use of Ni/photoredox dual catalysis, enabling the asymmetric cross-coupling of readily available starting materials.[1][2][3]
This methodology facilitates the construction of C(sp²)–C(sp³) bonds to furnish chiral N-benzylic heterocycles with high enantioselectivity.[1][4] The reaction typically involves the coupling of α-N-heterocyclic precursors, such as trifluoroborates or carboxylic acids, with aryl halides.[2][3][4][5] The synergy between a nickel catalyst, a chiral ligand, and a photoredox catalyst under visible light irradiation is central to the success of this transformation.[6][7] High-throughput experimentation has been instrumental in rapidly optimizing reaction conditions and identifying effective chiral ligands, such as bioxazolines (BiOX) and pyridine-oxazolines (PyOx).[1][2][3][4][5]
Logical Relationship of Catalytic Components
The successful execution of this enantioselective transformation relies on the interplay of several key components, each with a distinct role in the catalytic cycle. The diagram below illustrates the fundamental relationships between the photocatalyst, the nickel catalyst, the chiral ligand, the reactants, and the light source.
Caption: Figure 1: Core Components and Interactions.
Quantitative Data Summary
The following tables summarize the reaction scope and efficiency for the enantioselective synthesis of N-benzylic heterocycles using two prominent methods: the cross-coupling of α-N-heterocyclic trifluoroborates and the decarboxylative coupling of α-heterocyclic carboxylic acids.
Table 1: Enantioselective Cross-Coupling of α-N-Heterocyclic Trifluoroborates with Aryl Bromides [1][4]
| Entry | N-Heterocycle | Aryl Bromide | Yield (%) | ee (%) |
| 1 | Imidazole | 4-Bromobenzonitrile | 85 | 95 |
| 2 | Pyrazole | 4-Bromobenzonitrile | 78 | 92 |
| 3 | 1,2,4-Triazole | 4-Bromobenzonitrile | 91 | 96 |
| 4 | Tetrazole | 4-Bromobenzonitrile | 75 | 94 |
| 5 | Imidazole | 3-Bromopyridine | 65 | 93 |
| 6 | Imidazole | 4-Bromo-N,N-dimethylaniline | 88 | 95 |
| 7 | Imidazole | Methyl 4-bromobenzoate | 82 | 96 |
Conditions: NiCl₂·dme, BiOX ligand, Ir-photocatalyst, K₃PO₄, in an organic solvent under blue LED irradiation.
Table 2: Enantioselective Decarboxylative Cross-Coupling of α-Heterocyclic Carboxylic Acids with Aryl Bromides [2][3]
| Entry | Heterocyclic Carboxylic Acid | Aryl Bromide | Yield (%) | ee (%) |
| 1 | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid | 4-Bromobenzonitrile | 75 | 85 |
| 2 | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | 4-Bromobenzonitrile | 68 | 80 |
| 3 | 4-Methyl-1,3-thiazole-2-carboxylic acid | 4-Bromobenzonitrile | 55 | 70 |
| 4 | Indole-2-carboxylic acid | 4-Bromobenzonitrile | 62 | 78 |
| 5 | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid | 3-Bromopyridine | 65 | 82 |
| 6 | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid | 4-Bromoanisole | 45 | 88 |
Conditions: NiBr₂·diglyme, PyOx ligand, Ir-photocatalyst, Cs₂CO₃, in an organic solvent under blue LED irradiation.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Cross-Coupling of α-N-Heterocyclic Trifluoroborates with Aryl Bromides [1][4]
-
Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, an 8 mL vial is charged with NiCl₂·dme (1.1 mg, 0.005 mmol, 2.5 mol %), the specified BiOX ligand (0.0075 mmol, 3.75 mol %), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.005 mmol, 2.5 mol %).
-
Addition of Reagents: To the vial, add the α-N-heterocyclic trifluoroborate salt (0.2 mmol, 1.0 equiv), the aryl bromide (0.3 mmol, 1.5 equiv), and K₃PO₄ (84.9 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add 1.0 mL of dry, degassed 1,4-dioxane to the vial.
-
Reaction Setup: The vial is sealed with a Teflon-lined cap, removed from the glovebox, and placed in a cooling block.
-
Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 24 hours.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired enantioenriched N-benzylic heterocycle.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Experimental Workflow
The following diagram outlines the typical workflow for setting up and performing the enantioselective synthesis of N-benzylic heterocycles using Ni/photoredox dual catalysis.
Caption: Figure 2: General Experimental Workflow.
Proposed Catalytic Cycle
The mechanism of this dual catalytic system is complex and involves the interplay of two interconnected cycles: a photoredox cycle and a nickel catalytic cycle.[6][7][8][9] The currently accepted mechanism suggests a Ni(I)/Ni(III) or a related pathway.[6][8]
The proposed catalytic cycle is depicted below:
Caption: Figure 3: Proposed Ni/Photoredox Dual Catalytic Cycle.
This catalytic cycle is initiated by the excitation of the iridium photocatalyst with visible light. The excited photocatalyst can then engage in single-electron transfer (SET) events. In one plausible pathway, the excited photocatalyst reduces a Ni(II) species to a more reactive Ni(I) complex. This Ni(I) complex undergoes oxidative addition with the aryl bromide to form a Ni(III)-aryl intermediate. Concurrently, the N-heterocyclic precursor is converted into a radical species, which is then captured by the Ni(III)-aryl complex. The final product is released through reductive elimination, regenerating a Ni(I) species to continue the catalytic cycle. The photocatalyst is returned to its ground state through another SET event, completing its own cycle.[6][7][9]
References
- 1. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of N-Benzylic Heterocycles: A Nickel and Photoredox Dual Catalysis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Kinetic Resolution with (S)-(-)-N-Benzyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a crucial technique in pharmaceutical and chemical research for the separation of enantiomers from a racemic mixture. This process relies on the differential rate of reaction of a chiral resolving agent with the enantiomers of a racemic compound. (S)-(-)-N-Benzyl-1-phenylethylamine is a highly effective chiral resolving agent, particularly for racemic carboxylic acids. Its bulky N-benzyl group can enhance steric and electronic interactions, leading to better chiral recognition and more efficient separation of diastereomeric salts.[1][2]
These application notes provide a detailed protocol for the kinetic resolution of a racemic carboxylic acid using this compound via diastereomeric salt crystallization. The principles and methodologies described herein are broadly applicable to a range of acidic compounds.
Principle of Resolution
The kinetic resolution of a racemic acid with this compound involves the formation of a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The enantiomerically enriched acid can then be recovered from the isolated diastereomeric salt.
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic 2-Chloromandelic Acid
This protocol is adapted from the successful resolution of chloromandelic acid derivatives using N-Benzyl-1-phenylethylamine and serves as a representative example.[2][3]
Materials:
-
Racemic 2-chloromandelic acid
-
This compound
-
Absolute Ethanol
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Polarimeter for measuring optical purity
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 100 mL Erlenmeyer flask, dissolve 10 mmol of racemic 2-chloromandelic acid in 16 mL of absolute ethanol.
-
Gently heat the solution to 40-50 °C with stirring to ensure complete dissolution.
-
In a separate container, dissolve 10 mmol of this compound in 10 mL of absolute ethanol.
-
Slowly add the solution of the resolving agent to the stirred solution of the racemic acid.
-
Allow the mixture to stir at room temperature for 1-2 hours to initiate the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Cool the mixture to 15 °C in an ice bath and continue stirring for another hour to maximize crystallization.[3]
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold absolute ethanol to remove any adhering mother liquor.
-
Dry the collected crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in 50 mL of diethyl ether.
-
Add 20 mL of 1 M HCl and stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. The protonated resolving agent will move to the aqueous layer, while the enantiomerically enriched acid will remain in the ether layer.
-
Separate the layers and wash the organic layer with another 20 mL of 1 M HCl, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 2-chloromandelic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
Combine the aqueous layers from the acid washes.
-
Make the solution basic by the slow addition of 1 M NaOH until the pH is approximately 10-12.
-
Extract the liberated this compound with two 30 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to recover the resolving agent for potential reuse.
-
-
Analysis:
-
Determine the yield and melting point of the enantiomerically enriched acid.
-
Measure the specific rotation using a polarimeter to determine the optical purity and enantiomeric excess (e.e.).
-
Data Presentation
The following tables present representative quantitative data from the resolution of 4-chloromandelic acid using (R)-(+)-N-Benzyl-1-phenylethylamine, which illustrates the expected outcomes of such a resolution.[3]
Table 1: Optimal Conditions for the Resolution of 4-Chloromandelic Acid
| Parameter | Optimal Condition |
| Solvent | Absolute Ethanol |
| Molar Ratio (Acid:Resolving Agent) | 1:1 |
| Solvent Volume | 1.6 mL / 1 mmol of acid |
| Filtration Temperature | 15 °C |
Table 2: Thermodynamic Properties of Diastereomeric Salts
| Property | Less Soluble Salt | More Soluble Salt |
| Melting Point | 166.3 °C | 132.0 °C |
| Enthalpy of Fusion | 57.41 kJ/mol | 52.58 kJ/mol |
| Solubility in Ethanol | 1.47 g/100 g | 4.82 g/100 g |
Table 3: Representative Resolution Efficiency
| Parameter | Value |
| Yield of Less Soluble Salt | 81.8% |
| Diastereomeric Excess (d.e.) | 94.8% |
| Overall Resolution Efficiency (E) | 84.3% |
Note: The resolution efficiency (E) is a product of the yield and the diastereomeric excess and provides a measure of the overall effectiveness of the resolution.[3]
Visualizations
Experimental Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Logical Relationship of Chiral Resolution
Caption: Principle of Diastereomeric Salt Formation and Separation.
References
Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure Compounds Using (S)-(-)-N-Benzyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-N-Benzyl-1-phenylethylamine is a versatile and highly effective chiral resolving agent and auxiliary for the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry.[1] This document provides detailed protocols and application notes for the scale-up synthesis of enantiomerically pure compounds utilizing this compound, focusing on its role in diastereomeric resolution and as a chiral auxiliary.
Principle of Chiral Resolution
Chiral resolution via diastereomeric salt formation is a classical and economically viable method for separating enantiomers on a large scale. The process involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. The difference in solubility allows for the separation of one diastereomer by fractional crystallization. The desired enantiomer is then liberated from the isolated diastereomeric salt. The resolving agent can often be recovered and recycled, making the process cost-effective for industrial applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the chiral resolving agent itself via reductive amination.
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Benzaldehyde
-
Methanol
-
Palladium on activated carbon (5% Pd/C)
-
Hydrogen source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Imine Formation: In a suitable reaction vessel, dissolve (S)-(-)-1-phenylethylamine and benzaldehyde in methanol. Stir the mixture to form the corresponding imine.
-
Catalytic Hydrogenation: Add 5% Pd/C catalyst to the reaction mixture.
-
Hydrogenation: Subject the mixture to hydrogenation at a pressure of 0.1–5 bar and a temperature of 20–30°C. Monitor the reaction for hydrogen consumption.
-
Work-up: Once the reaction is complete, filter off the palladium catalyst.
-
Purification: Remove the solvent under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.
Protocol 2: Chiral Resolution of Racemic 4-Chloromandelic Acid
This protocol details the resolution of a racemic acid using this compound, with 4-chloromandelic acid as an example.[2]
Materials:
-
Racemic 4-chloromandelic acid (4-ClMA)
-
This compound ((S)-(-)-BPA)
-
Absolute Ethanol
-
Standard laboratory glassware for heating, stirring, and filtration
-
Polarimeter
Procedure:
-
Dissolution: In a flask, dissolve 1 mmol of racemic 4-ClMA in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: Add 1 mmol of this compound to the solution.
-
Crystallization: Stir the mixture. The less soluble diastereomeric salt, (S)-(-)-4-ClMA·(S)-(-)-BPA, will begin to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash it with a small amount of cold absolute ethanol.[2][3]
-
Drying: Dry the collected crystals under vacuum.
-
Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid (e.g., HCl) followed by extraction with an organic solvent.[3]
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse.[3]
Quantitative Data Summary
The following tables summarize quantitative data for the resolution of chloromandelic acids using N-benzyl-1-phenylethylamine.
Table 1: Optimal Conditions for the Resolution of 4-Chloromandelic Acid [2][3]
| Parameter | Optimal Value |
| Resolving Agent | (R)-(+)-N-benzyl-1-phenylethylamine |
| Solvent | Absolute Ethanol |
| Molar Ratio (Acid:Resolving Agent) | 1:1 |
| Filtration Temperature | 15 °C |
| Solvent Amount | 1.6 mL / 1 mmol of 4-ClMA |
Table 2: Thermodynamic Properties of Diastereomeric Salts of 4-Chloromandelic Acid and (R)-(+)-N-Benzyl-1-phenylethylamine [2]
| Property | Less Soluble Salt | More Soluble Salt |
| Melting Point | 166.3 °C | 132.0 °C |
| Enthalpy of Fusion | 57.41 kJ/mol | 52.58 kJ/mol |
| Solubility in Ethanol | 1.47 g/100 g | 4.82 g/100 g |
Table 3: Yield and Purity in the Resolution of 4-Chloromandelic Acid [2]
| Parameter | Value |
| Yield of Diastereomeric Salt | 81.8% |
| Melting Point of Salt | 164.6 °C |
| Specific Rotation [α]D22 | -27.7° (c=1, methanol) |
| Optical Purity | 94.8% d.e. |
Visualizing the Workflow
The following diagrams illustrate the key processes in the application of this compound.
Caption: Workflow for chiral resolution via crystallization.
Caption: Asymmetric synthesis using a chiral auxiliary.
Troubleshooting and Optimization
For successful scale-up, optimization of reaction parameters is crucial. The following provides guidance on common challenges and their solutions.
Low or No Precipitation of Diastereomeric Salt:
-
Improper Solvent Selection: Screen a variety of solvents. For instance, absolute ethanol is effective for the resolution of 4-chloromandelic acid.[2][3]
-
Suboptimal Molar Ratio: The optimal molar ratio is often 1:1.[2][3] Vary the ratio to determine the ideal condition for your specific substrate.
-
Inappropriate Crystallization Temperature: Optimize the filtration temperature. For 4-chloromandelic acid, 15°C was found to be optimal.[2][3]
-
Incorrect Solvent Volume: Reactant concentration is critical. For 4-chloromandelic acid, 1.6 mL of absolute ethanol per 1 mmol of the acid was determined to be optimal.[2][3]
Low Diastereomeric or Enantiomeric Excess:
-
Inefficient Chiral Discrimination: N-benzyl-1-phenylethylamine is often more effective than 1-phenylethylamine due to enhanced π-π stacking and other intermolecular interactions.[3]
-
Co-precipitation of the More Soluble Diastereomer: Recrystallization of the obtained diastereomeric salt can improve purity.
Caption: A decision tree for optimizing chiral resolution.
References
Application Notes and Protocols for (S)-(-)-N-Benzyl-1-phenylethylamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-N-Benzyl-1-phenylethylamine and its derivatives have emerged as powerful chiral ligands and auxiliaries in the field of asymmetric catalysis. Their utility lies in their ability to create a chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction to favor the formation of a specific enantiomer. This high degree of stereocontrol is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.[1]
These application notes provide detailed protocols and quantitative data for the use of this compound and its derivatives in key asymmetric transformations, with a particular focus on the diastereoselective conjugate addition of its lithium amide derivative to α,β-unsaturated esters for the synthesis of valuable chiral building blocks.
Key Applications and Experimental Data
The primary application highlighted in these notes is the use of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, derived from this compound, as a chiral nucleophile in Michael additions. This methodology has proven effective in the synthesis of various complex molecules, including pyrrolizidine alkaloids and β-amino esters.
Diastereoselective Conjugate Addition to α,β-Unsaturated Esters
The conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to prochiral α,β-unsaturated esters proceeds with high diastereoselectivity, enabling the synthesis of enantiomerically enriched β-amino esters. These products are versatile intermediates for the synthesis of a wide range of biologically active molecules. The stereochemical outcome of the reaction is influenced by both the chirality of the lithium amide and any existing chirality in the ester substrate, leading to "matched" and "mismatched" pairings that can enhance or diminish the overall diastereoselectivity.
Table 1: Diastereoselective Conjugate Addition of Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to Various α,β-Unsaturated Esters
| Entry | α,β-Unsaturated Ester | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | tert-Butyl Crotonate | tert-Butyl (3S)-3-[benzyl((S)-1-phenylethyl)amino]butanoate | >95:5 | 85 | [Fictionalized Data] |
| 2 | Methyl Cinnamate | Methyl (3S)-3-[benzyl((S)-1-phenylethyl)amino]-3-phenylpropanoate | >98:2 | 92 | [Fictionalized Data] |
| 3 | Ethyl 3,3-dimethylacrylate | Ethyl (3S)-3-[benzyl((S)-1-phenylethyl)amino]-4,4-dimethylpentanoate | 90:10 | 78 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on typical outcomes for these reactions and may not reflect the exact results from a single specific publication.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Conjugate Addition of Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-Unsaturated Ester
This protocol describes the formation of the chiral lithium amide followed by its conjugate addition to an α,β-unsaturated ester.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
α,β-Unsaturated ester (e.g., tert-butyl crotonate)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Chiral Lithium Amide: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-butyllithium (1.0 eq.) dropwise via syringe. d. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Conjugate Addition: a. To the freshly prepared solution of the chiral lithium amide at -78 °C, add a solution of the α,β-unsaturated ester (1.1 eq.) in anhydrous THF dropwise via syringe. b. Stir the reaction mixture at -78 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours depending on the substrate.
-
Work-up: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes). e. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). b. The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after conversion to a suitable derivative.
Visualizations
Logical Workflow for Asymmetric Conjugate Addition
Caption: Workflow for the asymmetric conjugate addition.
Proposed Catalytic Cycle for Lithium Amide Mediated Conjugate Addition
While the reaction described in the protocol is stoichiometric in the chiral lithium amide, related catalytic versions have been developed. The following diagram illustrates a plausible catalytic cycle for such a process, where a chiral lithium amide acts as a catalyst to facilitate the addition of a pronucleophile to a Michael acceptor.
Caption: Proposed catalytic cycle for conjugate addition.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Diastereomeric Excess with (S)-(-)-N-Benzyl-1-phenylethylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving diastereomeric excess in chiral resolutions using (S)-(-)-N-Benzyl-1-phenylethylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral resolution of racemic acids using this compound, offering potential causes and actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | - Improper solvent selection.- Suboptimal molar ratio of the racemic acid to the resolving agent.- Inappropriate crystallization temperature.- Incorrect solvent volume. | - Screen a variety of solvents. Absolute ethanol has proven effective in some cases[1][2].- The optimal molar ratio is often 1:1. Vary the ratio to determine the ideal condition for your specific acid[1][2].- Optimize the filtration temperature. For some resolutions, 15°C has been found to be optimal[1][2].- The concentration of reactants is crucial. Adjust the solvent volume accordingly. For example, 1.6 mL of absolute ethanol per 1 mmol of acid has been used successfully[1][2]. |
| Low Diastereomeric Excess (d.e.) | - Inefficient chiral discrimination.- Co-precipitation of the more soluble diastereomer.- Crystallization is too rapid. | - this compound is often more effective than 1-phenylethylamine due to enhanced π-π stacking and other intermolecular interactions[1]. If optimization fails, consider a different resolving agent.- Recrystallization of the obtained diastereomeric salt can significantly improve purity[1][3].- Implement a slower, more controlled cooling profile to prevent trapping the more soluble diastereomer in the crystal lattice[3]. |
| "Oiling Out" of the Diastereomeric Salt | - The solution is too concentrated.- The cooling rate is too rapid. | - Dilute the solution with more solvent.- Cool the solution at a slower rate.- Add a co-solvent to alter the solubility characteristics of the salts[4][5]. |
| Inconsistent Results | - Variability in experimental conditions.- Impurities in the racemic mixture or resolving agent. | - Strictly control all parameters, including solvent purity, temperature, stirring rate, and cooling profile[1].- Ensure the purity of all starting materials. An additional purification step for the racemic compound may be necessary[1][3]. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often a more effective resolving agent than (S)-(-)-1-phenylethylamine (PEA)?
A1: The introduction of a benzyl group to the amino group of PEA creates N-Benzyl-1-phenylethylamine (BPA). This modification enhances chiral discrimination through increased intermolecular interactions, such as π-π stacking, which can lead to a greater difference in the crystal lattice energies and, consequently, the solubilities of the diastereomeric salts[1][6]. Additionally, BPA has a much lower solubility in water compared to PEA, which can simplify the recovery of the resolving agent[2][7].
Q2: How do I choose the optimal solvent for my resolution?
A2: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers[5][8][9]. The selection is often empirical and requires screening a range of solvents and solvent mixtures. Alcohols, such as methanol and ethanol, are common starting points[1][2][10].
Q3: What is the general principle behind diastereomeric salt resolution?
A3: Diastereomeric salt resolution is a method used to separate enantiomers. A racemic mixture of an acid or base is reacted with a single enantiomer of a chiral resolving agent (in this case, a chiral base for a racemic acid). This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, diastereomers have different physical properties, including solubility[8][11][12]. This difference in solubility allows for their separation by fractional crystallization[11][12].
Q4: How can I improve the diastereomeric excess after initial crystallization?
A4: Recrystallization is a common and effective method to improve the diastereomeric excess of the isolated salt[1][3][4][5]. By dissolving the crystals in a minimal amount of hot solvent and allowing them to slowly cool, the less soluble diastereomer will preferentially crystallize again, leaving more of the soluble diastereomer in the mother liquor.
Q5: How is the diastereomeric excess determined?
A5: The diastereomeric excess (d.e.) of the isolated salt can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the optical rotation[1][3]. After liberating the enantiomer from the salt, the enantiomeric excess (e.e.) of the final product is typically determined.
Experimental Protocols
General Protocol for Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general framework. Optimal conditions, such as solvent, temperature, and concentrations, should be determined experimentally for each specific racemic mixture.
Materials:
-
Racemic acid
-
This compound
-
Selected solvent (e.g., absolute ethanol)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In a flask, dissolve the racemic acid in the chosen solvent. Gentle heating may be necessary.
-
Addition of Resolving Agent: In a separate container, dissolve an equimolar amount of this compound in the same solvent.
-
Salt Formation and Crystallization: Slowly add the resolving agent solution to the racemic acid solution with constant stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required to maximize the yield[4].
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer[3].
-
Drying: Dry the crystals under vacuum to a constant weight[3].
-
Analysis: Determine the yield and diastereomeric excess of the isolated salt.
-
Recrystallization (Optional): To improve the diastereomeric excess, dissolve the crystals in a minimal amount of the hot solvent, allow it to cool slowly, and repeat the isolation steps.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the purified diastereomeric salt by treatment with a suitable acid or base, followed by extraction[1][5].
-
Recovery of Resolving Agent: The resolving agent can often be recovered from the mother liquor and the liberation step for reuse[1].
Synthesis of this compound
This protocol describes a common method for the synthesis of the resolving agent itself.
Materials:
-
(S)-(-)-1-phenylethylamine
-
Benzaldehyde
-
Methanol
-
Palladium on activated carbon (5% Pd/C)
-
Hydrogen source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Imine Formation: In a reaction vessel, dissolve (S)-(-)-1-phenylethylamine and benzaldehyde in methanol. Stir the mixture to form the corresponding imine[1].
-
Catalytic Hydrogenation: Add 5% Pd/C to the reaction mixture.
-
Hydrogenation: Subject the mixture to hydrogenation. Monitor the reaction for the consumption of hydrogen[1].
-
Work-up: Once the reaction is complete, filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting this compound can be further purified if necessary[1].
Quantitative Data
The following table summarizes the optimized conditions for the resolution of 4-chloromandelic acid (4-ClMA) using (R)-(+)-N-benzyl-1-phenylethylamine, which serves as a representative example of the effectiveness of this class of resolving agents[2].
| Parameter | Optimal Condition |
| Solvent | Absolute Ethanol |
| Molar Ratio (4-ClMA : Resolving Agent) | 1:1 |
| Filtration Temperature | 15 °C |
| Solvent Amount | 1.6 mL / 1 mmol 4-ClMA |
| Result | |
| Resolution Efficiency (E) | 84.3% |
Note: The principles are directly applicable to the (S)-(-) enantiomer of the resolving agent.
Visualizations
Caption: A logical workflow for troubleshooting low diastereomeric excess.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. fiveable.me [fiveable.me]
- 12. stereoelectronics.org [stereoelectronics.org]
Technical Support Center: Optimizing Crystallization of (S)-(-)-N-Benzyl-1-phenylethylamine Salts
Welcome to the Technical Support Center for the crystallization of (S)-(-)-N-Benzyl-1-phenylethylamine salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful diastereomeric salt crystallization for chiral resolution.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of diastereomeric salts using this compound as a resolving agent for racemic acids.
| Problem Encountered | Possible Causes | Suggested Solutions |
| No crystal formation or "oiling out" of the salt | - Inappropriate solvent choice: The solvent may be too good, keeping both diastereomeric salts fully dissolved, or too poor, causing the salt to crash out as an oil. - Supersaturation issues: The solution may be either undersaturated (no driving force for crystallization) or excessively supersaturated (leading to oiling instead of ordered crystal growth). - Purity of starting materials: Impurities in the racemic acid or the resolving agent can inhibit nucleation and crystal growth. | - Conduct a solvent screen: Test a range of solvents with varying polarities (e.g., alcohols like ethanol and methanol, esters, and ketones). Consider using solvent/anti-solvent systems. - Adjust concentration: If undersaturated, carefully evaporate the solvent. If "oiling out" occurs, add a small amount of solvent to dissolve the oil and attempt a slower cooling profile. - Seeding: Introduce a small, pure crystal of the desired diastereomeric salt to induce crystallization. - Ensure high purity of reactants: Purify the racemic acid and this compound if necessary. |
| Low yield of the desired diastereomeric salt | - Suboptimal solvent system: The desired salt may still have significant solubility in the mother liquor. - Incorrect stoichiometry: The molar ratio of the racemic acid to the resolving agent may not be optimal. - Crystallization time is too short: The crystallization process may not have reached equilibrium. - Filtration temperature is too high: The desired salt may be more soluble at higher temperatures. | - Optimize the solvent: Screen for solvents that minimize the solubility of the target diastereomer. - Vary the molar ratio: While a 1:1 molar ratio is a common starting point, investigate ratios from 0.5:1 to 1:0.5 (racemic acid:resolving agent).[1] - Increase crystallization time: Allow the solution to stand for a longer period (e.g., 24 hours or more) at the final crystallization temperature. - Optimize filtration temperature: Experiment with lower filtration temperatures, for example, by cooling the mixture to 15°C or lower before filtration.[1] |
| Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) | - Poor chiral discrimination: The difference in solubility between the two diastereomeric salts in the chosen solvent is not significant enough. - Co-precipitation: The more soluble diastereomer crystallizes along with the less soluble one. - Inadequate washing of crystals: The mother liquor, rich in the more soluble diastereomer, is not effectively removed from the crystal surfaces. | - Solvent screening: This is the most critical factor. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. - Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity. - Wash crystals effectively: Use a small amount of the cold crystallization solvent to wash the filtered crystals. |
| Inconsistent results between batches | - Variability in experimental conditions: Minor differences in solvent purity, temperature profiles, stirring rates, or cooling rates can impact the outcome. - Presence of impurities: Inconsistent levels of impurities in the starting materials can affect crystallization. | - Standardize the protocol: Ensure all experimental parameters are tightly controlled and documented for each batch. - Use high-purity starting materials: Consistently use reactants of a known and high purity. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound sometimes a more effective resolving agent than (S)-(-)-1-phenylethylamine?
A1: The presence of the benzyl group in N-Benzyl-1-phenylethylamine can enhance chiral discrimination through additional intermolecular interactions, such as π-π stacking, with the racemic acid.[1] These stronger and more specific interactions can lead to a greater difference in the crystal lattice energies and, consequently, the solubilities of the resulting diastereomeric salts.
Q2: What are the most common chiral acids used for the resolution of racemic bases like this compound?
A2: While this compound is itself a resolving agent for racemic acids, if one were to resolve racemic N-Benzyl-1-phenylethylamine, common chiral resolving acids include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid) and mandelic acid.[2][3][4] The choice of resolving agent is crucial and often requires empirical screening to find the most effective one for a particular substrate and solvent system.
Q3: How do I liberate the free enantiomer from the diastereomeric salt?
A3: To recover the resolved enantiomerically enriched acid, the diastereomeric salt is typically dissolved in water and treated with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, making it soluble in the aqueous layer. The free acid can then be extracted with an organic solvent. Conversely, to recover the this compound, the salt is treated with a base to liberate the free amine, which can then be extracted with an organic solvent.[5]
Q4: Can I recover and reuse the this compound resolving agent?
A4: Yes, after liberating the resolved acid, the this compound will be in the aqueous layer as its protonated form or can be recovered from the organic layer after basification. It can then be isolated and purified for reuse, which is a key consideration for the economic viability of the process on a larger scale.
Data Presentation
The following tables summarize quantitative data for the resolution of racemic 4-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, which serves as a representative example of the data that should be collected when optimizing a resolution with this compound.
Table 1: Thermodynamic Properties of Diastereomeric Salts of 4-Chloromandelic Acid and (R)-(+)-N-Benzyl-1-phenylethylamine [6]
| Diastereomeric Salt | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| Less Soluble Salt ((R)-4-ClMA · (R)-BPA) | 166.3 | 57.41 |
| More Soluble Salt ((S)-4-ClMA · (R)-BPA) | 132.0 | 52.58 |
Table 2: Solubility of Diastereomeric Salts in Absolute Ethanol at 20°C [6]
| Diastereomeric Salt | Solubility (g / 100g Ethanol) |
| Less Soluble Salt ((R)-4-ClMA · (R)-BPA) | 1.47 |
| More Soluble Salt ((S)-4-ClMA · (R)-BPA) | 4.82 |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general workflow for the chiral resolution of a racemic acid using this compound.
-
Dissolution and Salt Formation: In a flask, dissolve the racemic acid (1.0 equivalent) in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent). In a separate container, dissolve this compound (0.5-1.0 equivalent) in the same solvent, heating if necessary.
-
Mixing: Add the resolving agent solution to the racemic acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can be applied to maximize crystal formation. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric excess of the salt via techniques like HPLC, NMR, or by measuring the specific rotation.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to liberate the free amine and the salt of the resolved acid. Extract the desired enantiomer with an appropriate organic solvent.
Protocol 2: Resolution of Racemic 4-Chloromandelic Acid with (R)-(+)-N-Benzyl-1-phenylethylamine [1][6]
This protocol is for the resolution of a specific racemic acid and serves as a detailed example. A similar process can be followed for other racemic acids with this compound, with optimization of conditions.
-
Materials:
-
Racemic 4-chloromandelic acid (4-ClMA)
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
-
Procedure:
-
Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-ClMA in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-BPA.
-
Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization.[1] Filter the precipitate and wash it with a small amount of cold absolute ethanol.
-
Drying: Dry the collected crystals under vacuum.
-
Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. Under these optimal conditions, a diastereomeric excess of 94.8% was achieved with a yield of 81.8%.[6]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in enantioselective reactions with (S)-(-)-N-Benzyl-1-phenylethylamine
Welcome to the technical support center for (S)-(-)-N-Benzyl-1-phenylethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselective reactions involving this chiral auxiliary and catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
This compound is a chiral amine widely employed as a chiral auxiliary or ligand in asymmetric synthesis.[1] Its primary role is to control the stereochemical outcome of a reaction, enabling the selective formation of one enantiomer over the other, which is critical in the pharmaceutical industry.[1] It is also used as a resolving agent for the separation of racemic mixtures.
Q2: I am observing consistently low yields in my reaction. What are the common causes?
Low yields can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a crucial role in reaction efficiency.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or the amine product itself.
-
Incomplete Reactions: Insufficient reaction time can lead to low conversion of starting materials.
-
Impure Reagents: The purity of starting materials, including the chiral amine and substrates, is critical.
-
Presence of Moisture: Water can interfere with many catalytic systems and reagents.
Q3: My enantioselectivity (e.e.) is poor, but the overall yield is acceptable. What should I focus on?
Poor enantioselectivity with a good yield points towards issues with the stereochemical control of the reaction. Consider the following:
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the reaction.
-
Catalyst/Ligand Integrity: Ensure the chiral auxiliary or the resulting catalyst complex has not degraded or racemized.
-
Purity of the Chiral Amine: The enantiomeric purity of your this compound is paramount.
Q4: Can the product amine inhibit or poison the catalyst?
Yes, in many enantioselective reactions, particularly those involving metal catalysts, the amine product can coordinate to the metal center. This coordination can deactivate the catalyst, leading to a decrease in reaction rate or complete cessation of the reaction. This is a known issue in asymmetric hydrogenations where the basicity and nucleophilicity of the product amine can cause catalyst deactivation.
Troubleshooting Guides
Issue 1: Low Reaction Yield
If you are experiencing low yields, systematically evaluate the following parameters.
| Potential Cause | Suggested Solutions |
| Improper Solvent | Screen a variety of solvents with different polarities. For reactions involving chiral benzylic amines, polar aprotic solvents like THF or 2-MeTHF may be beneficial. |
| Suboptimal Temperature | While lower temperatures often favor enantioselectivity, a certain temperature threshold is required for an adequate reaction rate. If the reaction is too slow, consider a modest increase in temperature. |
| Incorrect Molar Ratio | Optimize the ratio of the substrate to the chiral amine and catalyst. A 1:1 molar ratio of the racemic acid to the resolving agent is often optimal in resolution experiments. |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and rigorously dried. Impurities like sulfur compounds or water can poison the catalyst. Consider using a higher catalyst loading as a test. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has reached completion. |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Poor Enantioselectivity (e.e.)
For issues with enantiomeric excess, consider the following troubleshooting steps.
| Potential Cause | Suggested Solutions |
| High Reaction Temperature | Lowering the reaction temperature is often the most effective way to improve enantioselectivity. |
| Inappropriate Solvent | The solvent can influence the conformation of the transition state. Test a range of solvents to find the optimal one for stereocontrol. |
| Purity of Chiral Amine | Verify the enantiomeric purity of your this compound using chiral HPLC or by measuring its optical rotation. |
| Catalyst Degradation | If the catalyst is prepared in situ, ensure the correct procedure is followed. For pre-formed catalysts, check for signs of decomposition. |
Data Presentation
The following table provides illustrative data on how reaction parameters can affect the yield and enantioselectivity of an asymmetric cross-coupling reaction to form N-benzylic heterocycles. While not directly using this compound, it demonstrates the impact of ligand and solvent choice.
Table 1: Optimization of an Asymmetric Cross-Coupling Reaction
| Entry | Ligand | Solvent | Yield (%) | e.e. (%) |
| 1 | L1 | 2-MeTHF | 80 | 97 |
| 2 | L2 | 2-MeTHF | 81 | 97 |
| 3 | L1 | THF | 75 | 96 |
| 4 | L2 | THF | 78 | 96 |
Data is illustrative and based on similar enantioselective transformations.[2]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol is adapted for the use of this compound as a chiral auxiliary in an alkylation reaction.
1. Formation of the Chiral Amide:
-
To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling agent (e.g., EDC, 1.1 eq.) and an activating agent (e.g., DMAP, 0.1 eq.).
-
Stir the mixture for 20 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up and purify the chiral amide by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the chiral amide (1.0 eq.) in a dry ethereal solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., LDA, 1.1 eq.) to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated chiral amide in a suitable solvent (e.g., dioxane) and add an aqueous acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the desired enantiomerically enriched product. The protonated chiral auxiliary will remain in the aqueous layer and can be recovered.
Protocol 2: Monitoring Reaction Progress
Regularly monitoring the reaction is crucial for identifying the cause of low yields.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively monitor the reaction progress by taking aliquots from the reaction mixture at different time points. This can help determine if the reaction has stalled.
-
Mass Spectrometry (MS): Can be used to identify the formation of side products or intermediates.[3][4]
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
Relationship between Reaction Parameters and Outcome
Caption: Interplay of key reaction parameters and their impact on outcomes.
References
Technical Support Center: Purification of (S)-(-)-N-Benzyl-1-phenylethylamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (S)-(-)-N-Benzyl-1-phenylethylamine and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during purification.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound derivatives, focusing on the most common techniques: diastereomeric salt resolution and chiral chromatography.
Diastereomeric Salt Resolution
Q1: I am not getting any precipitation of my diastereomeric salt. What could be the problem?
A1: Several factors could be preventing precipitation. Consider the following troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. If you observe no precipitation, your current solvent may be too good at solvating both salts. You should screen a variety of solvents with different polarities. For instance, absolute ethanol has proven effective for the resolution of some acidic compounds with N-benzyl-1-phenylethylamine.[1]
-
Concentration: The concentration of your acid and resolving agent is crucial. If the solution is too dilute, the less soluble salt may not reach its saturation point to crystallize. Try carefully removing a portion of the solvent in vacuo to increase the concentration.
-
Supersaturation: Sometimes, a supersaturated solution is necessary to initiate crystallization. Try cooling the solution slowly, and if that fails, place it in an ice bath or even a freezer for a short period.
-
Seeding: If you have a small crystal of the desired diastereomeric salt from a previous successful experiment, adding it to the solution (seeding) can induce crystallization.
-
Molar Ratio: Ensure you are using an appropriate molar ratio of the racemic compound to the resolving agent. A 1:1 molar ratio is often optimal.[1]
Q2: My yield of the diastereomeric salt is very low. How can I improve it?
A2: Low yield is a common issue. Here are some strategies to improve your recovery:
-
Optimize Crystallization Temperature: The filtration temperature plays a significant role in the yield. A lower temperature generally decreases the solubility of the salt, potentially increasing the yield. However, excessively low temperatures might cause the more soluble diastereomer to co-precipitate. The optimal temperature needs to be determined empirically for your specific system. For the resolution of 4-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, 15°C was found to be the optimal filtration temperature.[1]
-
Solvent Volume: Using the minimal amount of solvent necessary to dissolve the salts at an elevated temperature will maximize the yield upon cooling. For the aforementioned resolution of 4-chloromandelic acid, 1.6 mL of absolute ethanol per 1 mmol of the acid was found to be optimal.[1]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve the isolated yield of the desired diastereomer.
Q3: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product is low. What can I do?
A3: Low stereochemical purity is often due to co-precipitation of the more soluble diastereomer. Here’s how to address this:
-
Recrystallization: The most effective method to improve d.e. is to perform one or more recrystallizations of the obtained diastereomeric salt.[1] Each recrystallization step will further enrich the less soluble diastereomer.
-
Resolving Agent: N-benzyl-1-phenylethylamine is often more effective than 1-phenylethylamine due to enhanced π-π stacking and other intermolecular interactions which can lead to better chiral discrimination.[1] If optimization fails, consider screening other chiral resolving agents.
-
Solvent Screening: The solvent can influence the degree of chiral discrimination. A solvent that maximizes the solubility difference between the diastereomers is key.
-
Strict Control of Conditions: Ensure all experimental parameters, including solvent purity, temperature, stirring rate, and cooling profile, are strictly controlled to ensure reproducibility.[1]
Chiral Chromatography (HPLC & SFC)
Q4: I am not seeing any separation of my enantiomers on a chiral HPLC or SFC column. What should I do?
A4: A lack of separation indicates that the chiral stationary phase (CSP) and mobile phase are not suitable for your compound.
-
Column Screening: The most crucial step in developing a chiral separation is to screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.
-
Mobile Phase Modifiers (SFC): In SFC, the choice and percentage of the alcohol modifier (e.g., methanol, ethanol, isopropanol) in the supercritical CO2 can dramatically affect selectivity.
-
Mobile Phase Additives: For basic compounds like amines, adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and may be necessary for separation. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid, TFA) may be required.
-
Temperature: Temperature can influence the interactions between the analyte and the CSP. Try varying the column temperature to see if it affects the separation.
Q5: My peaks are broad or tailing in my chiral chromatography separation. How can I improve the peak shape?
A5: Poor peak shape can be caused by several factors:
-
Inappropriate Mobile Phase Additive: For amines, the lack of a basic additive is a common cause of peak tailing due to strong interactions with the silica support of the CSP.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.
-
Column Contamination: The column may be contaminated with strongly retained impurities. Flushing the column with a strong solvent may help.
-
Extra-column Dead Volume: Ensure that all tubing and connections in your HPLC or SFC system are optimized to minimize dead volume, which can contribute to peak broadening.
Data Presentation
Table 1: Diastereomeric Salt Resolution of Racemic 4-Chloromandelic Acid with (R)-(+)-N-Benzyl-1-phenylethylamine in Various Solvents.
| Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Absolute Ethanol | 81.8 | 94.8 |
| 50% Ethanol | 93.2 | 52.1 |
| 2-Propanol | 87.5 | 55.2 |
| Acetonitrile | 91.6 | 53.8 |
| Ethyl Acetate | 90.3 | 54.7 |
Data adapted from a study on the resolution of 4-chloromandelic acid.[2] The yield is based on the theoretical amount of the less soluble diastereomeric salt.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via reductive amination.
Materials:
-
(S)-1-phenylethylamine
-
Benzaldehyde
-
Methanol
-
Palladium on activated carbon (5% Pd/C)
-
Hydrogen source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Imine Formation: In a reaction vessel, dissolve (S)-1-phenylethylamine (1.0 eq.) and benzaldehyde (1.05 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine. The reaction can be monitored by TLC or GC.
-
Catalyst Addition: To the imine solution, carefully add 5% Pd/C catalyst (typically 1-5 mol%).
-
Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen for small-scale reactions or a pressurized hydrogenation apparatus for larger scales (e.g., 0.1–5 bar) at room temperature (20–30°C). Monitor the reaction for the consumption of hydrogen.
-
Work-up: Once the reaction is complete (as determined by TLC, GC, or the cessation of hydrogen uptake), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.
-
Purification: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Purification via Diastereomeric Salt Resolution using Tartaric Acid
This protocol provides a general procedure for the purification of a racemic N-benzyl-1-phenylethylamine derivative by forming a diastereomeric salt with a chiral acid, such as (+)-tartaric acid.
Materials:
-
Racemic N-benzyl-1-phenylethylamine derivative
-
(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol (or another suitable solvent)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether (or another suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve (+)-tartaric acid (0.5 eq. relative to the racemic amine) in a minimal amount of hot methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve the racemic N-benzyl-1-phenylethylamine derivative in a minimal amount of methanol.
-
Slowly add the amine solution to the hot tartaric acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. It is advisable to cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, dissolve the collected crystals in a minimal amount of hot methanol and repeat the cooling and filtration steps.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
While stirring, slowly add 50% NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 12).
-
-
Extraction and Purification:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with diethyl ether (perform the extraction three times).
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched N-benzyl-1-phenylethylamine derivative.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (e.e.) of the purified amine using chiral HPLC or by measuring its specific rotation.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting logic for low diastereomeric excess in chiral resolution.
References
Common side reactions and byproducts in (S)-(-)-N-Benzyl-1-phenylethylamine synthesis
Technical Support Center: Synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via reductive amination, which is the most common synthetic route.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete Imine Formation: The initial condensation between (S)-1-phenylethylamine and benzaldehyde may not have gone to completion. | 1a. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. 1b. Increase reaction time for imine formation before adding the reducing agent. |
| 2. Inefficient Reduction: The reducing agent may be weak, degraded, or insufficient. | 2a. Use a fresh, anhydrous reducing agent. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (H₂/Pd-C). 2b. Increase the molar equivalents of the hydride reagent. | |
| 3. Side Reactions: Formation of byproducts consumes starting materials. (See byproduct table below). | 3. Optimize reaction conditions (temperature, solvent) to disfavor side reactions. Consider a two-step process where the imine is formed first, followed by reduction.[1] | |
| 4. Loss During Workup: The product may be lost during aqueous extraction if the pH is not optimal. | 4. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting with an organic solvent to keep the amine product in its freebase form. | |
| Presence of Unreacted Starting Materials | 1. Incorrect Stoichiometry: Molar ratios of amine to aldehyde are not optimized. | 1. Use a slight excess (1.1-1.2 equivalents) of the amine or aldehyde to ensure the complete consumption of the other reactant. |
| 2. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. | 2. Monitor the reaction progress using TLC or GC. Increase reaction time or temperature as needed. | |
| Product Contaminated with Benzyl Alcohol | 1. Premature Aldehyde Reduction: The hydride reducing agent (e.g., NaBH₄) can reduce benzaldehyde directly to benzyl alcohol. | 1a. Use a milder reducing agent that is selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or STAB.[2] 1b. Pre-form the imine in a separate step before introducing the reducing agent.[1] |
| Product Contaminated with Dibenzylamine | 1. Reductive Amination of Benzaldehyde with Benzylamine: If benzylamine is formed in situ (e.g., from over-reduction), it can react with benzaldehyde. | 1. This is less common but can be minimized by controlling the amount of reducing agent and reaction conditions. |
| 2. Impurity in Starting Benzylamine: If benzylamine is the starting material (reacting with acetophenone), dibenzylamine can be an impurity. | 2. Ensure the purity of the starting amine. | |
| Loss of Stereochemical Purity (Racemization) | 1. Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to racemization at the chiral center of the 1-phenylethylamine moiety. | 1a. Perform the reaction at room temperature or below. 1b. Avoid prolonged exposure to strong acids or bases. A patent suggests that using KBH₄ as a reducing agent can prevent racemization.[3] |
Common Byproducts in Reductive Amination
| Byproduct | Formation Pathway | Mitigation Strategy |
| Benzyl Alcohol | Direct reduction of the starting benzaldehyde by the hydride reagent. | Use an imine-selective reducing agent (e.g., NaBH₃CN) or a two-step procedure. |
| (S,S)-1,2-Diphenylethan-1-amine | Reductive coupling or dimerization of the imine intermediate. | Control reaction temperature and concentration. |
| N,N-Dibenzyl-1-phenylethylamine | Over-alkylation of the product amine with another molecule of benzaldehyde and subsequent reduction. | Use a controlled stoichiometry of benzaldehyde. This is generally less of an issue with reductive amination than with direct alkylation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent method is the reductive amination of (S)-1-phenylethylamine with benzaldehyde.[4][5] This process involves two main steps:
-
Imine Formation: The nucleophilic addition of the primary amine to the aldehyde forms an intermediate imine (a Schiff base), releasing a molecule of water.
-
Reduction: The C=N double bond of the imine is selectively reduced to a single bond to yield the final secondary amine product. This can be achieved using various reducing agents like sodium borohydride, or through catalytic hydrogenation.[1][4]
Q2: Which reducing agent is best for this synthesis?
The choice of reducing agent depends on the desired balance of reactivity, selectivity, and safety.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method, often providing high yields. It avoids the need for hydride reagents and simplifies workup.[4]
-
Sodium Borohydride (NaBH₄): A common, inexpensive, and effective reagent. However, it can also reduce the starting aldehyde, leading to benzyl alcohol as a byproduct.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN): These are milder and more selective reagents that preferentially reduce the imine in the presence of the aldehyde, thus minimizing the formation of alcohol byproducts.[2]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored effectively using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture against standards of the starting materials (benzaldehyde and 1-phenylethylamine). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate reaction progress. The imine intermediate may also be visible.
-
GC: Provides a more quantitative assessment of the conversion of starting materials to the product.
Q4: My final product is a yellowish oil. How can I purify it?
A yellowish color may indicate impurities.[3] The primary methods for purification are:
-
Acid-Base Extraction: During the workup, washing the organic layer with a dilute acid (like 1M HCl) will protonate the amine product and pull it into the aqueous layer, leaving non-basic impurities (like benzyl alcohol) behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted with an organic solvent.
-
Vacuum Distillation: The product can be purified by fractional vacuum distillation.[3][7] This is effective for removing less volatile or non-volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from closely related byproducts.
Q5: Can I use acetophenone and benzylamine as starting materials instead?
Yes, the reductive amination between acetophenone and benzylamine will also yield N-Benzyl-1-phenylethylamine.[8] However, this reaction will produce a racemic mixture (both R and S enantiomers) because the starting materials are achiral. To obtain the specific (S)-(-) enantiomer, you must start with a chiral precursor, such as (S)-(-)-1-phenylethylamine.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes the synthesis via a one-pot reductive amination.
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Benzaldehyde
-
Methanol (or Ethanol)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (or Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) and benzaldehyde (1.05 eq) in methanol (approx. 5-10 mL per mmol of amine). Stir the mixture at room temperature for 1-2 hours. Monitor imine formation by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC/GC indicates the reaction is complete.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water and dichloromethane to the residue. Make the aqueous layer basic (pH > 10) by adding 5M NaOH.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the resulting oil by vacuum distillation or column chromatography as needed.
Visualizations
Logical and Experimental Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key reaction pathways illustrating desired product and common byproduct formation.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]
- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Solved 2. The compound below is prepared by reductive | Chegg.com [chegg.com]
Impact of solvent choice on chiral resolution efficiency with (S)-(-)-N-Benzyl-1-phenylethylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the efficiency of chiral resolution using (S)-(-)-N-Benzyl-1-phenylethylamine. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Q1: I am not observing any precipitation of the diastereomeric salt. What could be the issue?
A1: Low or no precipitation is a common issue that can often be resolved by systematically evaluating several experimental parameters.
-
Improper Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. If the salt is too soluble in your chosen solvent, it will not precipitate.
-
Suggested Solution: Screen a variety of solvents with different polarities. For the resolution of acidic compounds, alcohols like ethanol or methanol are often a good starting point. For instance, absolute ethanol has been shown to be effective for the resolution of 4-chloromandelic acid.[1]
-
-
Suboptimal Molar Ratio: The stoichiometry between the racemic compound and the resolving agent is crucial for efficient salt formation and precipitation.
-
Suggested Solution: While a 1:1 molar ratio is often optimal, it is recommended to vary the ratio to find the ideal condition for your specific acid.[1]
-
-
Inappropriate Crystallization Temperature: The temperature directly affects the solubility of the diastereomeric salt.
-
Suggested Solution: Optimize the filtration temperature. Cooling the solution can often induce precipitation. For the resolution of 4-chloromandelic acid with (R)-(+)-N-Benzyl-1-phenylethylamine, 15°C was found to be the optimal filtration temperature.[1]
-
-
Incorrect Solvent Volume: The concentration of your reactants is a key factor. If the solution is too dilute, the salt may not precipitate.
-
Suggested Solution: The volume of the solvent should be optimized. For the resolution of 4-chloromandelic acid, 1.6 mL of absolute ethanol per 1 mmol of the acid was determined to be optimal.[1]
-
Q2: The yield of my diastereomeric salt is very low. How can I improve it?
A2: A low yield indicates that a significant portion of the less soluble diastereomer remains in the mother liquor.
-
Suboptimal Solvent and Temperature: The solubility of the desired diastereomeric salt may still be too high in the chosen solvent system.
-
Suggested Solution: Screen for solvents that minimize the solubility of the target salt. Experiment with lower final crystallization temperatures to further decrease solubility.
-
-
Insufficient Concentration: The solution may be too dilute for efficient crystallization.
-
Suggested Solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
-
-
Lack of Nucleation Sites: Crystallization may be slow to initiate.
-
Suggested Solution: Introduce a small number of seed crystals of the desired diastereomeric salt to encourage crystallization.
-
Q3: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my resolved product is low. What are the likely causes and solutions?
A3: Low diastereomeric or enantiomeric excess suggests inefficient chiral discrimination or co-precipitation of the more soluble diastereomer.
-
Inefficient Chiral Discrimination: this compound may not be the optimal resolving agent for your specific racemic compound. However, it is often more effective than 1-phenylethylamine due to enhanced π-π stacking and other intermolecular interactions.[1]
-
Suggested Solution: Before changing the resolving agent, ensure all other parameters (solvent, temperature, concentration) are fully optimized.
-
-
Co-precipitation of the More Soluble Diastereomer: This is a common issue that directly impacts the purity of your desired enantiomer.
-
Suggested Solution: Recrystallization of the obtained diastereomeric salt is a standard and effective method to improve its purity.
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, which is difficult to separate by simple crystallization.
-
Suggested Solution: This is a more challenging issue. Trying a different solvent system is the first step. In some cases, a different resolving agent may be necessary.
-
-
Inconsistent Experimental Conditions: Variability in parameters can lead to inconsistent results.
-
Suggested Solution: Strictly control all experimental conditions, including solvent purity, temperature, stirring rate, and the cooling profile.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound often a more effective resolving agent than (S)-(-)-1-phenylethylamine?
A1: The presence of the benzyl group in N-Benzyl-1-phenylethylamine enhances its chiral discrimination ability through stronger intermolecular interactions, such as π-π stacking, with the racemic substrate. This can lead to a greater difference in the crystal lattice energies and solubilities of the resulting diastereomeric salts, facilitating a more efficient separation.
Q2: What is the role of the solvent in the chiral resolution process?
A2: The solvent plays a multifaceted and critical role in chiral resolution by diastereomeric salt formation:
-
Solubility Differential: The primary role of the solvent is to maximize the solubility difference between the two diastereomeric salts. The ideal solvent will dissolve the more soluble diastereomer while keeping the less soluble diastereomer at a low enough concentration to allow for its precipitation and isolation.
-
Crystal Growth: The solvent influences the kinetics of crystal nucleation and growth, which can affect the purity and morphology of the precipitated salt.
-
Solvate Formation: In some cases, solvent molecules can be incorporated into the crystal lattice of the diastereomeric salt, which can significantly alter its stability and solubility.
Q3: How do I choose the initial solvent for a new chiral resolution experiment?
A3: A good starting point is to screen a range of solvents with varying polarities. Alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (diethyl ether) are commonly used. A preliminary small-scale screening experiment where the racemic compound and resolving agent are mixed in different solvents can quickly indicate which solvents are likely to promote the precipitation of a diastereomeric salt.
Q4: Can the choice of solvent affect which enantiomer is precipitated?
A4: Yes, in some cases, changing the solvent can lead to "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one. This phenomenon is often related to the formation of different solvates with distinct crystal packing arrangements.
Data Presentation
The efficiency of chiral resolution is highly dependent on the choice of solvent. The following table summarizes the results from the resolution of racemic 4-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, which serves as a representative example of the impact of solvent selection. The principles are directly applicable to resolutions using the (S)-(-) enantiomer of the resolving agent.
| Solvent | Diastereomeric Excess (% d.e.) | Yield (%) | Resolution Efficiency (E) |
| Methanol | 94.5 | 55.9 | 52.8 |
| Ethanol | 94.8 | 83.1 | 78.8 |
| 95% Ethanol | 96.3 | 76.3 | 73.5 |
| 50% Ethanol | 55.2 | 158.5 | 87.5 |
| 2-Propanol | 56.3 | 156.9 | 88.4 |
| Acetonitrile | 52.1 | 172.0 | 89.6 |
| Ethyl Acetate | 52.8 | 176.4 | 93.2 |
| Chloroform | No Salt Formation | - | - |
| Data adapted from a study on the resolution of (R,S)-4-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine. |
Note on Resolution Efficiency (E): The resolution efficiency is a product of the yield and the diastereomeric purity, providing a measure of the overall effectiveness of the resolution process.
Experimental Protocols
This section provides a generalized methodology for the chiral resolution of a racemic acid using this compound.
1. Formation and Isolation of the Diastereomeric Salt
-
Materials:
-
Racemic acid
-
This compound
-
Selected solvent (e.g., absolute ethanol)
-
Standard laboratory glassware
-
-
Procedure:
-
In a flask, dissolve the racemic acid in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate container, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
Dry the collected diastereomeric salt under vacuum.
-
2. Liberation of the Enantiomerically Enriched Acid
-
Materials:
-
Isolated diastereomeric salt
-
Aqueous acid solution (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Suspend the crystalline diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Add an aqueous acid solution to protonate the amine of the resolving agent, breaking the salt.
-
Separate the aqueous and organic layers. The enantiomerically enriched acid will be in the organic layer, and the protonated resolving agent will be in the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and evaporate the solvent to obtain the enantiomerically enriched acid.
-
3. Recovery of the Resolving Agent
-
Materials:
-
Aqueous layer from the liberation step
-
Aqueous base solution (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
To the aqueous layer containing the protonated resolving agent, add an aqueous base solution until the solution is basic.
-
Extract the liberated this compound into an organic solvent.
-
Separate the layers and dry the organic layer over an anhydrous drying agent.
-
Filter and evaporate the solvent to recover the resolving agent, which can be reused.
-
Mandatory Visualizations
Caption: A generalized workflow for the chiral resolution of a racemic acid using this compound.
Caption: A decision-making workflow for troubleshooting common issues encountered during chiral resolution experiments.
References
Technical Support Center: Temperature Control Strategies for Enhancing Enantioselectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of temperature to control and enhance enantioselectivity in chemical reactions and separations.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on enantioselectivity?
In many asymmetric catalytic reactions, there is an inverse relationship between reaction temperature and enantioselectivity. Lowering the temperature often leads to a more ordered and rigid transition state, which enhances the ability of a chiral catalyst to differentiate between the prochiral faces of a substrate, typically resulting in a higher enantiomeric excess (ee). Conversely, increasing the temperature may decrease enantioselectivity but can increase the reaction rate.
Q2: My reaction is showing low enantioselectivity. Should I immediately lower the temperature?
While lowering the temperature is a common and often effective strategy, it should be part of a systematic optimization process. Before altering the temperature, it is crucial to verify the purity of your catalyst, substrates, and solvents, as impurities can significantly affect the stereochemical outcome. Once the integrity of all reagents is confirmed, a temperature screening study is a logical next step.
Q3: Can increasing the temperature ever improve enantioselectivity?
Although less common, there are instances where higher temperatures can lead to increased enantioselectivity.[1] This phenomenon can occur in cases of temperature-controlled bidirectional enantioselectivity, where the favored enantiomer changes with temperature. Such effects are often linked to changes in the reaction mechanism or the conformational dynamics of the catalyst at different temperatures. In some specific palladium-catalyzed reactions, for example, higher enantioselectivity has been achieved at abnormally high temperatures.[1]
Q4: What is a typical temperature range to screen for optimizing enantioselectivity?
A typical temperature screening might begin at room temperature (e.g., 20-25 °C) and then be incrementally lowered. Common screening temperatures include 0 °C, -20 °C, -40 °C, and as low as -78 °C.[2] The optimal temperature is a balance between achieving high enantioselectivity and maintaining a practical reaction rate, as very low temperatures can significantly slow down the reaction.
Q5: I observed a reversal of enantioselectivity when I changed the temperature. What could be the cause?
Temperature-dependent inversion of enantioselectivity is an interesting and unusual phenomenon.[3] It has been observed in asymmetric autocatalysis reactions, for instance, where the addition of diisopropylzinc to pyrimidine-5-carbaldehyde in the presence of a chiral initiator yields one enantiomer at 0 °C and the opposite enantiomer at -44 °C.[3][4][5] The exact mechanism is not always clear but can be related to a shift in the contributions of enthalpy and entropy to the free energy of activation or temperature-dependent aggregation of reagents like zinc alkoxide.[4]
Troubleshooting Guides
Issue: Low Enantiomeric Excess (ee) in an Asymmetric Reaction
Potential Cause 1: Suboptimal Reaction Temperature
-
Troubleshooting Steps:
-
Verify Baseline: Repeat the experiment under the initial conditions to confirm the low ee result.
-
Initiate Temperature Screening: Conduct a series of small-scale experiments at different temperatures. A common approach is to start at room temperature and incrementally decrease the temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).[6][2]
-
Analyze Trends: Carefully analyze the enantiomeric excess at each temperature to identify the optimal range.
-
Balance Rate and Selectivity: Be aware that very low temperatures may significantly slow down the reaction rate. The goal is to find the optimal temperature that provides high enantioselectivity within a reasonable timeframe.
-
Potential Cause 2: Purity of Catalyst and Reagents
-
Troubleshooting Steps:
-
Catalyst Integrity: Ensure the chiral catalyst is of high chemical and enantiomeric purity. A racemic or degraded catalyst will directly lead to lower ee.[6]
-
Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Trace impurities can interfere with the catalytic cycle.[6][2]
-
Issue: Inconsistent Enantioselectivity Results at the Same Temperature
Potential Cause: Poor Temperature Control
-
Troubleshooting Steps:
-
Equipment Check: Ensure your cooling bath or cryostat is functioning correctly and providing a stable temperature.
-
Internal Thermometer: Use a calibrated internal thermometer to monitor the actual reaction temperature, as the external bath temperature may not accurately reflect the internal temperature of the reaction mixture.
-
Stirring: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel.
-
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity in Asymmetric Autocatalysis
This table summarizes the effect of temperature on the enantiomeric excess (ee) of (S)-pyrimidal alkanol in the asymmetric autocatalysis of pyrimidal alkanol.
| Chiral Initiator | Temperature (°C) | Enantiomeric Excess (ee) of Product | Predominant Enantiomer |
| (S)-1-phenyl-ethyl alcohol | 0 | High | (S)-pyrimidal alkanol |
| (S)-1-phenyl-ethyl alcohol | -44 | Slightly lower | (R)-pyrimidal alkanol |
Data sourced from studies on the asymmetric autocatalysis of pyrimidal alkanol.[3][4]
Table 2: Temperature Screening for a Generic Asymmetric Reaction
This table provides an example of a typical temperature screening process and the expected trend for a reaction where lower temperature favors higher enantioselectivity.
| Temperature (°C) | Enantiomeric Excess (ee) (%) | Reaction Time (h) |
| 25 (Room Temp) | 55 | 2 |
| 0 | 85 | 8 |
| -20 | 95 | 24 |
| -40 | >99 | 48 |
| -78 | >99 | 72 |
This is a generalized representation based on common observations in asymmetric catalysis.[6][2]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in an Asymmetric Catalytic Reaction
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst in the appropriate anhydrous solvent.
-
Temperature Equilibration: Cool the catalyst solution to the desired starting temperature (e.g., 25 °C) using a suitable cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).
-
Reagent Addition: To the cooled solution, add the substrate. Then, slowly add the reagent dropwise over a specified period to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup and Analysis: Once the reaction is complete, quench the reaction and perform a standard aqueous workup. Purify the product using an appropriate method (e.g., column chromatography). Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Repeat: Repeat steps 1-5 for each temperature in your screening range (e.g., 0 °C, -20 °C, -40 °C).
Visualizations
Caption: Workflow for Temperature Optimization in Asymmetric Catalysis.
References
- 1. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02415G [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Reaction Monitoring
Welcome to the technical support center for analytical methods used in monitoring reaction progress and purity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common analytical techniques.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions about selecting and using analytical methods for reaction monitoring.
Q1: Which analytical technique is best suited for monitoring my specific reaction?
The choice of analytical technique depends on several factors, including the properties of your analytes (volatility, polarity, thermal stability), the complexity of the reaction mixture, and the information you need (e.g., quantitative kinetics, impurity identification). High-Performance Liquid Chromatography (HPLC) is versatile for a wide range of non-volatile and thermally labile compounds.[1] Gas Chromatography (GC) is ideal for volatile and thermally stable molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is inherently quantitative without the need for calibration under proper conditions.[2] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), offers high sensitivity and specificity for identifying and quantifying compounds, including trace-level impurities.[3][4]
Q2: How can I improve the sensitivity of my measurements to detect low-level impurities?
For HPLC and GC, sensitivity can be enhanced by optimizing detector settings, increasing the injection volume, or concentrating the sample.[5][6] In GC, large-volume injection (LVI) techniques can significantly improve the detection of trace components. For Mass Spectrometry, selecting the appropriate ionization technique and using tandem MS (MS/MS) can greatly increase sensitivity and reduce background noise.[4][7] In NMR, sensitivity can be boosted by using higher magnetic field spectrometers or cryoprobes.[8]
Q3: What are the key validation parameters I should consider for a quantitative analytical method?
According to ICH guidelines, the key validation parameters for quantitative analytical methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12][13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[9][12][14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][9]
Q4: How do I prepare a sample from a reaction mixture for NMR analysis?
For routine reaction monitoring, you can take a small aliquot from the reaction mixture.[12] If the reaction solvent is not deuterated, you will need to at least concentrate the sample to remove the solvent and then redissolve the residue in a suitable deuterated solvent.[12] A mini-workup, such as filtration through a small plug of silica or celite, may be necessary if the mixture contains solids.[12] For quantitative analysis, ensure the sample is completely dissolved to form a homogeneous solution, free of particulate matter which can interfere with the magnetic field homogeneity.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of various analytical techniques for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Causes | Solutions |
| Pressure Fluctuations | Air bubbles in the system, worn pump seals, malfunctioning check valves, leaks.[17] | Degas the mobile phase, purge the pump to remove air bubbles, check for leaks in fittings and tubing, replace worn seals or check valves.[17] |
| Peak Tailing or Fronting | Column overload, secondary interactions between analyte and stationary phase, inappropriate sample solvent. | Dilute the sample, adjust the mobile phase pH or ionic strength, dissolve the sample in the mobile phase if possible. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, air bubbles in the detector flow cell.[15] | Prepare fresh mobile phase and filter it, replace the detector lamp, purge the system to remove air bubbles. |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations, column degradation. | Ensure proper mixing and degassing of the mobile phase, use a column oven for temperature control, replace the column if it's old or has been exposed to harsh conditions. |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC)
| Problem | Potential Causes | Solutions |
| Ghost Peaks | Contamination in the injection port, column bleed, carryover from previous injections. | Clean or replace the injector liner and septum, condition the column, run blank injections to clean the system. |
| Peak Broadening | Injection volume too large, slow injection, column overloading, dead volume in the system. | Reduce injection volume, use a faster injection speed, dilute the sample, check and tighten all fittings. |
| Baseline Spikes | Electrical noise, particulate matter flaking off the septum. | Check for proper grounding of the instrument, use high-quality septa and replace them regularly. |
| Poor Resolution | Inappropriate column, incorrect oven temperature program, carrier gas flow rate too high or too low. | Select a column with a different stationary phase, optimize the temperature program, adjust the carrier gas flow rate. |
GC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC issues.
Mass Spectrometry (MS)
| Problem | Potential Causes | Solutions |
| Poor Signal Intensity | Inappropriate sample concentration, inefficient ionization, instrument not tuned or calibrated.[5] | Optimize sample concentration, try different ionization methods (e.g., ESI, APCI), tune and calibrate the mass spectrometer.[5] |
| High Background Noise | Contaminated solvents or reagents, leaks in the system, dirty ion source.[17] | Use high-purity solvents, check for and fix any leaks, clean the ion source according to the manufacturer's instructions. |
| Inaccurate Mass Measurement | Incorrect or infrequent mass calibration, instrument drift.[5] | Perform regular mass calibration with appropriate standards, allow the instrument to stabilize before analysis.[5] |
| No Peaks Observed | No sample reaching the detector, detector issue, incorrect instrument settings.[18] | Check the sample introduction system (e.g., autosampler, syringe), ensure the detector is functioning correctly, verify the acquisition method parameters.[18] |
Quantitative Method Comparison
The following tables summarize key performance characteristics of common analytical techniques used for reaction monitoring and purity assessment.
Table 1: Comparison of HPLC and GC Method Performance
| Parameter | HPLC | GC | Considerations |
| Specificity | High, excellent for non-volatile impurities.[1] | Good, but potential for thermal degradation of analyte or impurities.[1] | HPLC is generally superior for complex mixtures with non-volatile components.[1] |
| Linearity (R²) | > 0.999[1] | > 0.995[1] | Both methods are expected to show excellent linearity over a defined concentration range.[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 95.0 - 105.0%[1] | HPLC may offer slightly better accuracy due to a lower risk of sample degradation.[1] |
| Precision (%RSD) | < 2.0%[1] | < 5.0%[1] | HPLC typically provides better precision for this type of analyte.[1] |
| Limit of Detection (LOD) | Low (ng range)[1] | Moderate (pg to ng range)[1] | Dependent on the detector; FID in GC is very sensitive to hydrocarbons.[1] |
| Limit of Quantitation (LOQ) | Low (ng range)[1] | Moderate (pg to ng range)[1] | Sufficiently low for impurity profiling in both techniques.[1] |
Table 2: General Performance Characteristics of NMR and LC-MS
| Parameter | NMR Spectroscopy | LC-MS | Considerations |
| Quantitation | Inherently quantitative, can be performed without reference standards.[2] | Requires reference standards for accurate quantitation due to variations in ionization efficiency.[19] | NMR is advantageous when standards for all components are not available. |
| Sensitivity | Relatively low, requires higher sample concentrations (mg range for ¹³C).[16] | High sensitivity, capable of detecting trace levels (pg to fg range).[7] | LC-MS is preferred for trace impurity analysis. |
| Resolution | High spectral resolution provides detailed structural information. | Chromatographic resolution separates components before MS analysis. | NMR provides structural detail of all components simultaneously, while LC-MS provides mass information on separated components. |
| Sample Throughput | Can be lower due to longer acquisition times for insensitive nuclei or complex experiments. | Higher throughput, especially with modern UHPLC systems. | LC-MS is generally faster for routine analysis of many samples. |
| Impurity Identification | Excellent for structural elucidation of unknown impurities.[4] | Provides accurate mass for formula determination and fragmentation patterns for structural clues.[7][20] | The techniques are often used together for comprehensive impurity identification.[21] |
Detailed Experimental Protocols
This section provides generalized, step-by-step methodologies for key analytical techniques.
HPLC Protocol for Reaction Monitoring
-
Method Development:
-
Select an appropriate column and mobile phase based on the polarity of the reactants, products, and expected impurities. Reversed-phase chromatography is a common starting point.
-
Optimize the mobile phase composition (e.g., gradient elution) to achieve good separation of all components of interest.
-
Set the detector wavelength to a value where all key components have significant absorbance.
-
-
System Preparation:
-
Sample Preparation and Analysis:
-
At desired time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with a suitable solvent (preferably the mobile phase) to a concentration within the linear range of the detector.
-
Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[25]
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas of the reactants and products.
-
-
Data Analysis:
-
Plot the concentration or peak area of the reactants and products as a function of time to monitor the reaction progress.
-
Calculate the percentage conversion and yield at each time point.
-
HPLC Experimental Workflow
Caption: A step-by-step workflow for HPLC-based reaction monitoring.
GC Protocol for Purity Analysis
-
Method Development:
-
Select a GC column with a stationary phase that provides good separation of the main component and potential impurities.
-
Define the analytical objective, including the compounds to be analyzed and their expected concentration ranges.[26]
-
Optimize the oven temperature program (isothermal or gradient) to achieve baseline separation of all peaks.[26]
-
Choose a suitable injection technique (split or splitless) based on the sample concentration.[26]
-
-
System Preparation:
-
Ensure the carrier gas supply is sufficient and of high purity.
-
Install the GC column and condition it by heating it to a temperature slightly above the maximum operating temperature for a period of time to remove any contaminants.
-
Set the injector and detector temperatures.
-
Allow the system to equilibrate until a stable baseline is observed.
-
-
Sample Preparation and Analysis:
-
Dissolve the sample in a volatile organic solvent to an appropriate concentration.
-
If necessary, perform a derivatization reaction to make the analytes more volatile and thermally stable.
-
Inject the prepared sample into the GC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the main component and impurities by comparing their retention times to those of known standards.
-
Determine the area of each peak.
-
Calculate the purity of the sample by expressing the peak area of the main component as a percentage of the total peak area (Area % method). For higher accuracy, use an internal or external standard calibration.
-
NMR Protocol for Reaction Kinetics
-
Sample Preparation:
-
Instrument Setup:
-
Insert a standard sample or the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.[28]
-
Set the desired temperature for the reaction.[28]
-
Set up the NMR experiment (e.g., a standard 1D proton experiment) with an appropriate number of scans and a short relaxation delay to allow for rapid data acquisition.[29]
-
-
Reaction Initiation and Monitoring:
-
Eject the sample, quickly add the initiating reagent, and re-insert the tube into the spectrometer.
-
Start the automated acquisition of a series of spectra at regular time intervals.[29]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Select characteristic peaks for the reactant(s) and product(s) that do not overlap with other signals.
-
Integrate these peaks in each spectrum.
-
Plot the integral values (proportional to concentration) as a function of time to obtain the kinetic profile of the reaction.
-
LC-MS Protocol for Impurity Profiling
-
Method Development:
-
Develop an HPLC method that separates the main component from its potential impurities. Use a mobile phase that is compatible with mass spectrometry (e.g., containing volatile buffers like formic acid or ammonium acetate).[20]
-
Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates, temperature) for efficient ionization of the analytes of interest.
-
-
System Preparation:
-
Prepare fresh, high-purity mobile phases.
-
Equilibrate the LC-MS system until a stable baseline and spray are achieved.
-
Calibrate the mass spectrometer to ensure high mass accuracy.[5]
-
-
Sample Preparation and Analysis:
-
Prepare the sample by dissolving it in a suitable solvent and diluting it to an appropriate concentration.
-
Inject the sample into the LC-MS system.
-
Acquire data in full scan mode to detect all ions. It is also common to acquire data in an auto MS/MS mode, where the instrument automatically fragments the most intense ions to provide structural information.[20]
-
-
Data Analysis:
-
Process the data using specialized software to extract the masses of the detected impurities.
-
Determine the elemental composition of the impurities from their accurate masses.
-
Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structures of the impurities.
-
Quantify the impurities relative to the main component, often using the UV chromatogram from the HPLC detector, assuming similar response factors for closely related structures. For accurate quantification, reference standards of the impurities are required.[19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. ijprajournal.com [ijprajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. gmi-inc.com [gmi-inc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 9. environics.com [environics.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions | MDPI [mdpi.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. organomation.com [organomation.com]
- 17. benchchem.com [benchchem.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. chimia.ch [chimia.ch]
- 20. hpst.cz [hpst.cz]
- 21. researchgate.net [researchgate.net]
- 22. mastelf.com [mastelf.com]
- 23. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 24. seoho.biz:5000 [seoho.biz:5000]
- 25. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 26. m.youtube.com [m.youtube.com]
- 27. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 28. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 29. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Purification of (S)-(-)-N-Benzyl-1-phenylethylamine
Welcome to the technical support center for the purification of (S)-(-)-N-Benzyl-1-phenylethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the synthetic route, which typically involves the reductive amination of (S)-(-)-1-phenylethylamine with benzaldehyde. These impurities include:
-
Unreacted Starting Materials: (S)-(-)-1-phenylethylamine and benzaldehyde.
-
Intermediate: The N-benzylidene-1-phenylethylamine imine formed during the reaction.
-
Over-alkylation Products: Although less common under controlled conditions, dibenzylamines can sometimes be formed.
-
Byproducts from the Reducing Agent: Impurities derived from the specific reducing agent used (e.g., borohydride salts).
-
Solvent Residue: Residual solvents from the reaction and workup steps.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification methods for this high-boiling point amine are:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and starting materials with significantly different boiling points.
-
Column Chromatography: Useful for separating the target compound from structurally similar impurities.
-
Recrystallization as a Salt: The free base is a liquid, but it can be converted to a crystalline salt (e.g., hydrochloride), which can then be purified by recrystallization.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for determining enantiomeric excess when using a chiral stationary phase.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the product and detect impurities.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping/Unstable Boiling | - Inefficient stirring.- Lack of boiling chips or stir bar.- Too rapid heating. | - Ensure vigorous and consistent stirring with a magnetic stir bar.- Add fresh, unused boiling chips.- Heat the distillation flask slowly and evenly using a heating mantle with a controller. |
| Product Solidifies in Condenser | - The boiling point of the product is close to its melting point at the distillation pressure.- Cooling water is too cold. | - Use warmer cooling water or insulate the condenser.- Gently heat the condenser with a heat gun to melt the solidified product. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases. |
| Product Decomposition | - Distillation temperature is too high.- Prolonged heating. | - Use a higher vacuum to lower the boiling point.- Ensure the heating mantle is set to a temperature no more than 20-30°C above the boiling point of the fraction being collected. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Perform thin-layer chromatography (TLC) to optimize the solvent system for better separation. A common starting point for similar compounds is a hexane/ethyl acetate mixture (e.g., 10:1).[3]- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Tailing of the Amine Peak | - Interaction of the basic amine with acidic silica gel. | - Add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent to suppress tailing.- Use deactivated (neutral) silica gel. |
| Compound Won't Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Cracks in the Silica Gel Bed | - Improper packing of the column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.- Maintain a constant head of solvent above the silica gel at all times. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-90% | - Effective for large-scale purification.- Removes non-volatile impurities well. | - May not separate impurities with similar boiling points.- Risk of thermal decomposition if overheated. |
| Column Chromatography | >99% | 60-85% | - High resolution for separating closely related impurities.- Can be adapted for a wide range of impurities. | - Can be time-consuming and requires large volumes of solvent.- Potential for product loss on the column. |
| Recrystallization (as Hydrochloride Salt) | >99.5% | 50-80% (including salt formation and liberation) | - Can achieve very high purity.- Effective at removing isomeric impurities. | - Multi-step process (salt formation, recrystallization, and liberation of the free base).- Potential for product loss during each step. |
Note: The expected yields are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path distillation head to minimize product loss. Use a magnetic stirrer and a stir bar in the distillation flask.
-
Drying: Ensure the crude this compound is dry before distillation. If necessary, dry over anhydrous sodium sulfate and filter.
-
Distillation:
-
Place the crude amine in the distillation flask.
-
Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point (approximately 171 °C at 15 mmHg).[4][5]
-
Monitor the purity of the collected fractions by GC or TLC.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Eluent Selection: A common eluent system for similar amines is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help prevent peak tailing.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization as the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of concentrated hydrochloric acid or pass dry HCl gas through the solution while stirring.[6]
-
The hydrochloride salt will precipitate.
-
-
Recrystallization:
-
Collect the precipitated salt by filtration.
-
Recrystallize the salt from a suitable solvent or solvent mixture. Ethanol or ethanol/ether mixtures are often good choices for amine hydrochlorides.
-
Dissolve the salt in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
-
Liberation of the Free Base:
-
Dissolve the recrystallized salt in water.
-
Make the solution basic (pH > 10) by adding a base such as sodium hydroxide.
-
Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the purified free amine.
-
Mandatory Visualizations
References
- 1. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (S)-(-)-N-Benzyl-1-phenylethylamine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is paramount in the pharmaceutical and fine chemical industries, where the desired therapeutic or chemical activity often resides in a single stereoisomer. Among the various techniques for chiral resolution, diastereomeric salt formation remains a widely implemented and industrially scalable method. This guide provides an objective comparison of the performance of (S)-(-)-N-Benzyl-1-phenylethylamine with other commonly employed chiral resolving agents, supported by experimental data and detailed protocols.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility in a given solvent. This disparity in solubility enables their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure enantiomer can be liberated from the salt, typically by treatment with an acid or base.
This compound: An Enhanced Resolving Agent
This compound (BPA) is a chiral amine frequently utilized for the resolution of racemic acids. It is structurally similar to the more common (S)-(-)-1-phenylethylamine (PEA) but with an additional benzyl group on the nitrogen atom. This structural modification often leads to improved resolution efficiency. The larger aromatic system in BPA can enhance π-π stacking and other intermolecular interactions within the crystal lattice of the diastereomeric salt, leading to greater differentiation in solubility between the two diastereomers.[1][2] Furthermore, BPA exhibits lower solubility in water compared to PEA, which can simplify the recovery and recycling of the resolving agent.[3][4][5]
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is contingent on several factors, including the specific racemic compound being resolved, the solvent system, and the crystallization conditions. The following tables provide a summary of quantitative data for the resolution of select racemic acids using this compound and other common resolving agents.
Table 1: Resolution of Racemic 4-Chloromandelic Acid
| Chiral Resolving Agent | Solvent | Molar Ratio (Acid:Agent) | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (R)-(+)-N-Benzyl-1-phenylethylamine | Absolute Ethanol | 1:1 | 81.8 | 94.8 | [5] |
| (R)-(+)-1-Phenylethylamine | 50% Ethanol | Not Specified | ~87.5-93.2 (Resolution Efficiency E) | ~52.1-55.2 | [5] |
Table 2: Resolution of Racemic 2-Chloromandelic Acid
| Chiral Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (R)-(+)-N-Benzyl-1-phenylethylamine | Isopropanol | 70.3 | 91 | [3][4] |
| (R)-(+)-1-Phenylethylamine | Not Specified | Failed to resolve | Not Applicable | [3] |
Table 3: Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) (%) | Reference |
| (S)-(-)-1-Phenylethylamine | Aqueous KOH | 53 (of diastereomeric salts) | 40 | [6] |
| (+)-(R)-Phenylethylamine | Supercritical CO₂ | Not specified | Not specified | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and evaluation of chiral resolving agents.
General Protocol for Chiral Resolution of a Racemic Acid using this compound
This protocol is a generalized procedure based on the resolution of mandelic acid derivatives.[1][4][5]
Materials:
-
Racemic carboxylic acid
-
This compound
-
Suitable solvent (e.g., absolute ethanol, isopropanol)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
-
Polarimeter or chiral HPLC for purity analysis
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1 equivalent) in the chosen solvent with gentle heating and stirring.
-
Addition of Resolving Agent: To the solution, add an equimolar amount (1 equivalent) of this compound.
-
Crystallization: Allow the mixture to cool slowly to room temperature while stirring. The less soluble diastereomeric salt will begin to precipitate. For optimal crystallization, the mixture can be further cooled in an ice bath or a controlled temperature bath.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt, preferably under vacuum.
-
Liberation of the Enantiomerically Enriched Acid: Dissolve the dried diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid. The enantiomerically enriched acid, if insoluble in water, will precipitate and can be collected by filtration. If the acid is soluble in the aqueous layer, it can be extracted with an organic solvent.
-
Recovery of the Resolving Agent: The chiral resolving agent can be recovered from the acidic aqueous layer by basification (e.g., with NaOH) followed by extraction with an organic solvent.
-
Analysis: Determine the yield and the enantiomeric excess (e.e.) of the resolved carboxylic acid using polarimetry or chiral HPLC.
General Protocol for Chiral Resolution of a Racemic Amine using L-(+)-Tartaric Acid
This protocol outlines a general procedure for the resolution of a racemic amine.[8][9]
Materials:
-
Racemic amine
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (typically 0.5 to 1 equivalent) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected salt in water and make the solution basic by adding 50% aqueous NaOH.
-
Extraction: Extract the liberated amine with ether or another suitable organic solvent. Repeat the extraction process to ensure complete recovery.
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine by measuring its specific rotation or using chiral chromatography.
Visualizing the Process
The following diagrams illustrate the workflow and logical steps involved in chiral resolution by diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advanceseng.com [advanceseng.com]
- 7. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Enantiomeric Purity of (S)-(-)-α-Phenylethylamine by NMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a cornerstone of chiral compound analysis and quality control. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the enantiomeric purity of (S)-(-)-α-phenylethylamine. Detailed experimental protocols and quantitative performance data are presented to assist in selecting the most suitable method for your analytical needs.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining enantiomeric purity depends on factors such as the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of NMR-based methods and their chromatographic alternatives for the analysis of α-phenylethylamine.
| Parameter | NMR with Chiral Solvating Agent (CSA) | NMR with Chiral Derivatizing Agent (CDA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric complexes in solution. | Covalent reaction to form stable diastereomers. | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral stationary phase. |
| Chiral Auxiliary | (2R, 3R)-dibenzoyl-tartaric acid | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | Chiral stationary phase (e.g., crown ether derivative) | Chiral stationary phase (e.g., derivatized cyclodextrin) |
| Key Signal/Peak | ¹H NMR: Methyl doublet of α-phenylethylamine | ¹H NMR: Signals of the resulting diastereomeric amides | UV absorbance of separated enantiomers | Flame Ionization Detector (FID) signal of separated derivatives |
| Chemical Shift Difference (Δδ) | 0.08 ppm[1][2] | Varies; determined by comparing spectra of diastereomers | Not Applicable | Not Applicable |
| Precision (RSD) | 0.3% for 99.1% ee[1][2] | High precision, dependent on signal-to-noise and resolution | < 0.5% (inter- and intra-day) | High precision achievable |
| Sample Preparation | Simple mixing of analyte and CSA in an NMR tube. | Derivatization reaction required, may need purification. | Sample dissolution in mobile phase, possible derivatization. | Derivatization to a volatile and thermally stable form is required. |
| Analysis Time | Rapid (minutes per sample for NMR acquisition). | Longer due to reaction time (2-6 hours) plus NMR acquisition. | Typically 10-30 minutes per sample. | Typically 10-30 minutes per sample. |
| Advantages | Fast, non-destructive, minimal sample preparation. | Can be used to determine absolute configuration; often larger Δδ than with CSAs. | High sensitivity and accuracy; well-established technique. | High resolution and sensitivity for volatile compounds. |
| Disadvantages | Smaller chemical shift differences can be challenging for high ee values; requires specific CSA. | Sample is consumed/modified; derivatization must be quantitative to avoid kinetic resolution. | Requires expensive chiral columns; method development can be time-consuming. | Limited to thermally stable and volatile compounds; derivatization is often necessary. |
Experimental Protocols
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method relies on the in-situ formation of transient diastereomeric complexes between the enantiomers of α-phenylethylamine and a chiral solvating agent, which induces non-equivalence in the NMR chemical shifts of the enantiomers.
Protocol using (2R, 3R)-dibenzoyl-tartaric acid:
-
Sample Preparation:
-
Prepare a solution of (S)-(-)-α-phenylethylamine in deuterated chloroform (CDCl₃) to a final concentration of 0.051 mol/L in an NMR tube.
-
Add (2R, 3R)-dibenzoyl-tartaric acid as the chiral solvating agent to the NMR tube. The molar ratio of the chiral solvating agent to the α-phenylethylamine should be approximately 0.33.[1][2]
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for detecting the minor enantiomer.
-
-
Data Analysis:
-
Identify the methyl doublet signals for the (S)- and (R)-enantiomers of α-phenylethylamine. In the presence of (2R, 3R)-dibenzoyl-tartaric acid in CDCl₃, a chemical shift non-equivalence (Δδ) of approximately 0.08 ppm is expected, allowing for baseline separation.[1][2]
-
Integrate the peak areas of the methyl doublets corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100
-
Caption: Workflow for NMR analysis with a Chiral Solvating Agent.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This method involves the covalent reaction of the enantiomeric amine with an enantiomerically pure chiral derivatizing agent to form a mixture of stable diastereomers, which are distinguishable by NMR.
Protocol using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid):
-
Derivatization (Preparation of Mosher's Amide):
-
In a clean, dry vial, dissolve approximately 5 mg of the α-phenylethylamine sample in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Add enantiomerically pure (R)-Mosher's acid (1.1 equivalents).
-
Allow the reaction to proceed at room temperature for 2-6 hours, or until completion as monitored by TLC or NMR. It is crucial for the reaction to go to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.
-
If necessary, filter the reaction mixture to remove any precipitated urea byproduct from the coupling agent. The sample is now ready for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the diastereomeric amide mixture. For molecules containing fluorine, ¹⁹F NMR can also be a very effective and simpler method for analysis.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are most likely to show the largest chemical shift differences.
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric ratio (dr), which corresponds to the enantiomeric ratio of the starting amine. The enantiomeric excess (% ee) can be calculated from the integrations of the major and minor diastereomers.
-
Caption: Workflow for NMR analysis with a Chiral Derivatizing Agent.
Alternative Methods: Chromatographic Separation
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Protocol using a Crown Ether-Coated Column:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: Crown ether derivative-coated silica gel packed column (5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile = 50:50 (v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Dissolve the α-phenylethylamine sample in the mobile phase to a suitable concentration.
-
-
Data Analysis:
-
Inject the sample into the HPLC system.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) from the peak areas using the standard formula.
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds. For amines, derivatization is typically required.
Protocol for N-Acetyl Derivatives:
-
Derivatization:
-
React the α-phenylethylamine sample with an acetylating agent (e.g., acetic anhydride) to form the N-acetyl derivative. This increases volatility and improves chromatographic performance.
-
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm).
-
-
Chromatographic Conditions:
-
Oven Temperature: 130 °C (isothermal).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium at 30 psi.
-
-
Sample Preparation:
-
Dissolve the derivatized sample in a suitable solvent, such as methylene chloride (e.g., to 3 mg/mL).
-
-
Data Analysis:
-
Inject the sample into the GC system.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers.
-
References
A Comparative Guide to Enantiomer Separation: Validating HPLC Methods for Analytes Resolved with (S)-(-)-N-Benzyl-1-phenylethylamine
For researchers and professionals in drug development, the separation and quantification of enantiomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. Enantioseparation can be broadly approached in two ways: indirectly, by resolving the racemate chemically before analysis, or directly, by using a chiral stationary phase (CSP) in the HPLC system.
This guide provides an objective comparison between an indirect method, using (S)-(-)-N-Benzyl-1-phenylethylamine as a chiral resolving agent for a model compound, 4-chloromandelic acid, followed by HPLC analysis, and a direct HPLC method for the separation of a closely related compound on a polysaccharide-based chiral stationary phase.
Method 1: Indirect Enantioseparation via Diastereomeric Salt Crystallization
The indirect approach involves the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization. The enantiomeric purity of the resolved substance is subsequently verified using standard HPLC. This compound is an effective resolving agent for racemic acids due to its ability to form crystalline diastereomeric salts.
Experimental Protocol: Resolution of 4-Chloromandelic Acid
This protocol details the chemical resolution of racemic 4-chloromandelic acid (4-ClMA) using (R)-(+)-N-Benzyl-1-phenylethylamine ((R)-(+)-BPA). The principles are identical when using the (S)-(-) enantiomer of BPA, which would result in the crystallization of the opposite enantiomer of the acid.
Materials:
-
Racemic 4-chloromandelic acid (4-ClMA)
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
Standard laboratory glassware, stirring and heating apparatus, filtration equipment
Procedure:
-
Dissolution: In a suitable flask, 1 mmol of racemic 4-ClMA is dissolved in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: To this solution, 1 mmol of (R)-(+)-BPA is added.
-
Crystallization: The mixture is stirred at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, begins to precipitate.
-
Cooling and Filtration: The mixture is cooled to 15°C and stirred to ensure complete crystallization. The precipitate is then filtered and washed with a small amount of cold absolute ethanol.
-
Drying and Analysis: The collected crystals are dried under a vacuum. The yield, melting point, and diastereomeric excess (d.e.) are determined.
-
Enantiomer Liberation: The resolved enantiomer is liberated from the diastereomeric salt by treatment with an acid, followed by extraction.
-
HPLC Validation: The enantiomeric excess (e.e.) of the liberated 4-ClMA is confirmed by chiral HPLC analysis.
Visualization of the Indirect Method Workflow
Method 2: Direct Enantioseparation by Chiral HPLC
Direct HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) (brand name: CHIRALPAK® IC), are widely used for their broad applicability.
Experimental Protocol: Direct Separation of Chloromandelic Acid
This protocol describes a validated HPLC method for the direct enantiomeric separation of 2-chloromandelic acid, a close structural analog to 4-chloromandelic acid.[1]
Materials & Equipment:
-
Racemic 2-chloromandelic acid
-
HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: A solution of racemic 2-chloromandelic acid is prepared in ethanol and filtered through a 0.45 µm filter.
-
Mobile Phase Preparation: The mobile phase consists of n-hexane, isopropanol, and TFA. The exact ratio is optimized for best resolution (e.g., a starting point could be 90:10 n-hexane:isopropanol with 0.1% TFA). The mobile phase is filtered and degassed.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (controlled)
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: The sample is injected into the equilibrated HPLC system. The retention times for the two enantiomer peaks are recorded, and the resolution (Rs) is calculated to assess separation quality.
Performance Comparison
The choice between an indirect resolution method and a direct chiral HPLC method depends on the specific goals of the project, available resources, and the scale of the separation required.
| Feature | Method 1: Indirect Resolution with (S)-(-)-BPA | Method 2: Direct Chiral HPLC |
| Principle | Formation and separation of diastereomeric salts based on differential solubility. | Differential interaction of enantiomers with a chiral stationary phase. |
| Primary Application | Preparative scale resolution to isolate significant quantities of a pure enantiomer. | Analytical scale for determining enantiomeric purity (e.e.) and quantification. |
| Speed | Slower, multi-step process (reaction, crystallization, filtration, liberation). | Faster, direct injection and analysis.[1] |
| Development Effort | Requires screening of resolving agents, solvents, and crystallization conditions. | Requires screening of chiral columns and mobile phases. |
| Materials Required | Stoichiometric amounts of a pure chiral resolving agent, various solvents. | Specialized and often expensive chiral HPLC column, HPLC-grade solvents. |
| Validation Step | Requires a separate (often chiral) HPLC method to determine the final e.e. | The method itself is the validation step. |
| Typical Outcome | Bulk quantity of one purified enantiomer. | Quantitative data on the ratio of enantiomers in a sample. |
Quantitative Data Summary
The following table summarizes typical performance data for the direct chiral HPLC separation of mandelic acid derivatives on a CHIRALPAK® IC column.[1] Data for the indirect method is primarily yield and purity of the isolated solid.
| Analyte (Direct HPLC) | Mobile Phase (n-Hexane:Alcohol:TFA) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Mandelic Acid | 90:10:0.1 (Isopropanol) | ~8.5 | ~9.5 | 2.21 |
| 4-Methoxymandelic Acid | 90:10:0.1 (Ethanol) | ~11.0 | ~12.5 | 2.14 |
| 2-Chloromandelic Acid | Optimization required | - | - | Low with standard phases |
Note: While 2-chloromandelic acid shows low resolution under the tested conditions in this specific study, polysaccharide columns are known for their versatility, and optimization of the mobile phase (e.g., changing the alcohol modifier or additives) can significantly improve separation.
Conclusion
The validation of HPLC methods for enantiomers resolved with This compound is a multi-step process that confirms the success of a classical chemical resolution. This indirect method is highly valuable for preparative purposes, enabling the isolation of a large quantity of a single enantiomer. Its primary drawback is the time and resources required for optimization and execution.
In contrast, direct chiral HPLC offers a rapid and highly accurate analytical solution for determining enantiomeric purity. While the initial cost of a chiral column is high, the speed and directness of the analysis make it the industry standard for quality control, stability testing, and routine analysis in research and development.
The optimal choice of method is dictated by the objective: for isolating bulk enantiopure material, chemical resolution with an agent like this compound is a powerful tool; for analytical determination of enantiomeric excess, direct chiral HPLC is unparalleled in its efficiency and reliability.
References
Comparative analysis of (S)-(-)-N-Benzyl-1-phenylethylamine and (R)-(+)-N-Benzyl-1-phenylethylamine
A Comparative Analysis of (S)-(-)- and (R)-(+)-N-Benzyl-1-phenylethylamine for Researchers
This guide provides a detailed comparison of the enantiomers (S)-(-)-N-Benzyl-1-phenylethylamine and (R)-(+)-N-Benzyl-1-phenylethylamine, indispensable chiral auxiliaries and resolving agents in chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing, offering objective data and experimental protocols to support laboratory applications.
Introduction
This compound (CAS: 17480-69-2) and (R)-(+)-N-Benzyl-1-phenylethylamine (CAS: 38235-77-7) are chiral amines widely employed in asymmetric synthesis.[1][2] Their efficacy stems from their ability to form diastereomeric complexes with other chiral molecules, enabling the separation of enantiomers or guiding reactions to favor the formation of a specific stereoisomer.[2] The introduction of the N-benzyl group to the parent 1-phenylethylamine structure enhances intermolecular interactions, such as π-π stacking, which can lead to more efficient chiral discrimination compared to the un-benzylated amine.[3][4] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is critical for biological activity and safety.[5]
Physical and Chemical Properties
As enantiomers, (S)-(-)- and (R)-(+)-N-Benzyl-1-phenylethylamine possess identical physical properties, with the exception of the direction in which they rotate plane-polarized light. The quantitative data for these properties are summarized below.
| Property | This compound | (R)-(+)-N-Benzyl-1-phenylethylamine | Reference(s) |
| CAS Number | 17480-69-2 | 38235-77-7 | [2][6] |
| Molecular Formula | C₁₅H₁₇N | C₁₅H₁₇N | [1][7] |
| Molecular Weight | 211.31 g/mol | 211.31 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1][5] |
| Density | ~1.01 g/mL at 25 °C | ~1.01 g/mL at 25 °C | [1][8] |
| Boiling Point | 171 °C at 15 mm Hg | 171 °C at 15 mm Hg | [8][9] |
| Refractive Index (n20/D) | ~1.563 | ~1.564 | [8][10] |
| Specific Optical Rotation | [α]20/D ≈ -39° to -41° (neat) | [α]20/D ≈ +39° to +42° (neat) | [1][8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | [5] |
Core Applications: Asymmetric Synthesis and Chiral Resolution
The primary utility of both enantiomers lies in their application as chiral resolving agents and chiral auxiliaries.
-
Chiral Resolution: They are used to separate racemic mixtures, particularly of chiral carboxylic acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer of the acid is then recovered by treating the isolated salt with a strong acid, and the resolving agent can be recovered and reused.[3][4] The (R)-(+)-enantiomer, for example, has been shown to be highly effective in the resolution of mandelic acid derivatives.[3]
-
Chiral Auxiliaries: In this role, the chiral amine is temporarily incorporated into a prochiral substrate. It then directs a subsequent chemical transformation to occur stereoselectively, leading to an excess of one enantiomer of the product. After the reaction, the chiral auxiliary is cleaved from the product.
The choice between the (S)- and (R)-enantiomer is dictated by the desired stereochemistry of the final product. Using the (S)-amine will typically lead to the opposite enantiomer of the product compared to when the (R)-amine is used under the same reaction conditions.
Experimental Protocols
Synthesis of (R)-(+)-N-Benzyl-1-phenylethylamine via Reductive Amination
This protocol describes the synthesis of the resolving agent itself from commercially available starting materials. The same procedure can be followed using (S)-(-)-1-phenylethylamine to yield the (S)-(-)-enantiomer.[4][11]
Materials:
-
(R)-(+)-1-Phenylethylamine
-
Benzaldehyde
-
Methanol (or another suitable solvent like toluene)
-
Palladium on activated carbon (5% or 10% Pd/C)
-
Hydrogen source (e.g., hydrogen gas cylinder or hydrogen generator)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Imine Formation: In a reaction vessel, dissolve (R)-(+)-1-phenylethylamine (1 equivalent) and benzaldehyde (1 equivalent) in methanol. Stir the mixture at room temperature. The reaction forms the corresponding imine (N-benzylidene-(1R)-1-phenylethylamine). The reaction can be monitored by techniques like GC or TLC to confirm the consumption of the starting materials.[11][12]
-
Catalyst Addition: To the solution containing the imine, carefully add 5% Pd/C catalyst.
-
Hydrogenation: Subject the mixture to hydrogenation. This can be done at pressures ranging from atmospheric pressure to 5 bar and at a temperature of 20–30°C.[4][11] Monitor the reaction for the consumption of hydrogen.
-
Work-up: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Purification: Remove the solvent (methanol) from the filtrate under reduced pressure to yield the crude (R)-(+)-N-benzyl-1-phenylethylamine. Further purification can be achieved by vacuum distillation if necessary.[11]
Chiral Resolution of Racemic 4-Chloromandelic Acid
This protocol provides an example of using (R)-(+)-N-Benzyl-1-phenylethylamine as a resolving agent.[4]
Materials:
-
Racemic 4-chloromandelic acid (rac-4-ClMA)
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
Standard laboratory glassware (flask, stirrer, etc.)
-
Filtration apparatus (e.g., Büchner funnel)
-
Apparatus for temperature control
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic 4-ClMA (1 equivalent) in absolute ethanol. An optimal concentration reported is approximately 1 mmol of acid per 1.6 mL of ethanol.[4]
-
Addition of Resolving Agent: To the stirred solution, add (R)-(+)-BPA (1 equivalent).
-
Diastereomeric Salt Crystallization: Stir the mixture at a controlled temperature (e.g., 15°C). The less soluble diastereomeric salt, in this case (R)-(-)-4-ClMA·(R)-(+)-BPA, will precipitate out of the solution.[4]
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold ethanol. The mother liquor will contain the more soluble diastereomeric salt, (S)-(+)-4-ClMA·(R)-(+)-BPA.
-
Liberation of the Enantiopure Acid: Suspend the isolated diastereomeric salt crystals in water and acidify with a strong acid (e.g., HCl) to a low pH. This will protonate the amine, making it water-soluble as the hydrochloride salt, and liberate the free (R)-(-)-4-chloromandelic acid, which can be extracted with an organic solvent.
-
Recovery of Resolving Agent: The resolving agent can be recovered from both the acidic aqueous layer (from step 5) and the mother liquor by basification (e.g., with NaOH) followed by extraction with an organic solvent.
Mechanism of Chiral Discrimination
The effectiveness of N-Benzyl-1-phenylethylamine as a resolving agent is attributed to the distinct three-dimensional structure of the diastereomeric salts formed. X-ray crystallography studies on the salt of (R)-(+)-N-benzyl-1-phenylethylamine and 2-chloromandelic acid have revealed that a combination of hydrogen bonding, CH/π interactions, and specific molecular packing modes (described as a "lock-and-key" model) stabilize the crystal lattice of the less soluble diastereomer.[3][13] The more soluble diastereomer does not pack as efficiently, allowing for effective separation by crystallization.
Conclusion
This compound and (R)-(+)-N-Benzyl-1-phenylethylamine are mirror-image molecules that are powerful tools for controlling stereochemistry in organic synthesis. While their physical properties are identical (apart from optical rotation), their stereochemical properties are opposite, making them suitable for the synthesis or resolution of opposing enantiomers of a target molecule. The choice between them is fundamentally determined by the desired configuration of the final product. The enhanced chiral discrimination offered by the N-benzyl group makes them superior resolving agents in many cases compared to their parent amine, 1-phenylethylamine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CAS 17480-69-2, High Purity at Attractive Price [jigspharma.com]
- 6. (R)-(+)-N-Benzyl-1-phenylethylamine | 38235-77-7 | FB11207 [biosynth.com]
- 7. This compound | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. (R)-(+)-N-Benzyl-1-phenylethylamine | 38235-77-7 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 12. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
A Comparative Guide to the Efficacy of (S)-(-)-N-Benzyl-1-phenylethylamine in Resolving Racemic Compounds
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the fields of pharmaceutical development, fine chemical synthesis, and materials science. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. (S)-(-)-N-Benzyl-1-phenylethylamine (BPA) has emerged as a highly effective chiral resolving agent for a variety of racemic compounds. This guide provides an objective comparison of the performance of this compound with alternative resolving agents for different classes of racemic compounds, supported by experimental data and detailed protocols.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for resolving racemic compounds is through the formation of diastereomeric salts. A racemic mixture, containing equal amounts of two enantiomers, is reacted with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. These differences allow for their separation by conventional techniques like fractional crystallization. After separation, the individual diastereomers are treated with an acid or base to liberate the pure enantiomers of the original racemic compound and to recover the resolving agent.
Efficacy in Resolving Racemic Carboxylic Acids
This compound and its enantiomer are particularly effective in resolving racemic carboxylic acids. The additional benzyl group in BPA, compared to its parent compound 1-phenylethylamine (PEA), enhances π-π stacking and other intermolecular interactions, often leading to better chiral discrimination and more efficient separation of the diastereomeric salts.[1]
A notable example is the resolution of 4-chloromandelic acid. Experimental data demonstrates the superior performance of (R)-(+)-N-Benzyl-1-phenylethylamine over (R)-(+)-phenylethylamine in this separation.
Table 1: Comparison of Resolving Agents for Racemic 4-Chloromandelic Acid
| Resolving Agent | Racemic Compound | Resolution Efficiency (E)¹ | Reference |
| (R)-(+)-N-Benzyl-1-phenylethylamine | 4-Chloromandelic Acid | 84.3% | [2] |
| (R)-(+)-phenylethylamine | 4-Chloromandelic Acid | 71.4% | [2] |
¹Resolution Efficiency (E) is a product of the yield and the diastereomeric excess of the less soluble salt.
Efficacy in Resolving Racemic Amines
For the resolution of racemic amines, chiral acids are employed as resolving agents. Commonly used agents include tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), and mandelic acid.
While direct resolution of amines with BPA is not the standard approach, the principle of diastereomeric salt formation remains the same. The choice of resolving agent is highly dependent on the specific amine being resolved, and screening of various agents is often necessary to achieve optimal separation.
Table 2: Examples of Resolving Agents for Racemic Amines
| Resolving Agent | Racemic Compound | Yield | Enantiomeric Excess (ee) | Reference |
| (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methamphetamine | 73.3% (L-enantiomer) | Not Specified | [4][5] |
| PEGylated-(R)-mandelic acid | 1-Phenylethylamine | 78-90% | 72-85% (first cycle) | [6] |
Efficacy in Resolving Racemic Alcohols
The direct resolution of racemic alcohols via diastereomeric salt formation is not feasible as they lack an acidic or basic functional group. Therefore, a common strategy involves the derivatization of the alcohol into a half-ester of a dicarboxylic acid, such as phthalic acid or succinic acid. This introduces a carboxylic acid group, which can then be resolved with a chiral amine like this compound.
Alternatively, chiral carboxylic acids, such as (-)-menthyloxyacetic acid or Mosher's acid (MTPA), can be used to form diastereomeric esters with the racemic alcohol. These esters can then be separated by chromatography. Biocatalysts, such as lipases, are also widely used for the kinetic resolution of racemic alcohols.
Due to the indirect nature of alcohol resolution, a direct comparison of BPA with other methods is complex and depends on the efficiency of both the derivatization and the resolution steps.
Experimental Protocols
Resolution of Racemic 4-Chloromandelic Acid with (R)-(+)-N-Benzyl-1-phenylethylamine
This protocol is based on the optimized conditions reported in the literature.[2]
Materials:
-
Racemic 4-chloromandelic acid
-
(R)-(+)-N-Benzyl-1-phenylethylamine
-
Absolute Ethanol
Procedure:
-
Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-chloromandelic acid in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-N-Benzyl-1-phenylethylamine.
-
Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to facilitate complete crystallization. Collect the precipitate by filtration and wash it with a small amount of cold absolute ethanol.
-
Drying: Dry the collected crystals under vacuum.
-
Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with a suitable acid or base, followed by extraction.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse.
Visualizing the Workflow
The following diagrams illustrate the general workflow of chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Caption: Logical flow for optimizing a chiral resolution experiment.
Conclusion
This compound is a highly effective and versatile chiral resolving agent, particularly for racemic carboxylic acids. Its enhanced performance compared to simpler amines like 1-phenylethylamine can be attributed to its molecular structure, which facilitates better chiral recognition through additional intermolecular interactions. For the resolution of racemic amines and alcohols, alternative resolving agents and methodologies are more commonly employed, although derivatization can make these classes of compounds amenable to resolution with chiral amines like BPA. The selection of an appropriate resolving agent and the optimization of experimental conditions are crucial for achieving efficient and high-yielding separations. This guide provides a foundation for researchers to make informed decisions when developing and implementing chiral resolution strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of (S)-(-)-N-Benzyl-1-phenylethylamine in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient production of single-enantiomer chiral compounds is a critical challenge in the pharmaceutical and fine chemical industries. (S)-(-)-N-Benzyl-1-phenylethylamine has emerged as a highly effective chiral resolving agent for the separation of racemic acids. This guide provides an objective cost-benefit analysis of its use in large-scale synthesis, comparing its performance with common alternatives and providing supporting experimental data and protocols.
Performance and Cost Comparison of Chiral Resolving Agents
The economic viability and efficiency of a chiral resolution process are largely dictated by the choice of the resolving agent. Key metrics for comparison include the yield of the desired enantiomer, the enantiomeric excess (e.e.) achieved, and the overall cost-in-use, which considers the initial price and the recyclability of the agent.
The following table presents a comparative overview of this compound against two widely used alternatives, (R)-1-phenylethylamine and L-tartaric acid, for the resolution of a representative racemic carboxylic acid, such as a mandelic acid derivative.
| Resolving Agent | Typical Yield (%) | Typical e.e. (%) | Estimated Bulk Price (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | 85 - 95 | >98 | 200 - 400 | High resolution efficiency, excellent recyclability due to low water solubility, broad applicability. | Higher initial purchase price. |
| (R)-1-phenylethylamine | 75 - 90 | 90 - 98 | 80 - 150 | Lower initial cost, readily available. | Higher water solubility complicates recovery, potentially increasing solvent waste and processing time. |
| L-tartaric acid | 60 - 80 | 85 - 95 | 10 - 30 | Very low cost, naturally derived. | Often results in lower yields and may require multiple recrystallizations to achieve high e.e. |
Note: The data presented are estimates derived from publicly available information and scientific literature; actual performance may vary depending on the specific substrate and process conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a chiral resolution process.
Protocol for the Resolution of Racemic 4-Chloromandelic Acid
This protocol details the resolution of racemic 4-chloromandelic acid (4-ClMA) using (R)-(+)-N-benzyl-1-phenylethylamine, a process analogous to using the (S)-enantiomer for the corresponding (S)-acid.
Materials:
-
Racemic 4-chloromandelic acid (4-ClMA)
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
Standard laboratory glassware for reflux, crystallization, and filtration
-
Polarimeter or chiral HPLC system for analysis
Procedure:
-
Dissolution: In a flask equipped with a condenser and stirrer, dissolve 1 mmol of racemic 4-ClMA in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-BPA.
-
Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will precipitate. For optimal results, a filtration temperature of 15°C is recommended.
-
Isolation: Filter the crystalline salt and wash with a small amount of cold absolute ethanol.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid (e.g., HCl), followed by extraction.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse. Due to its low water solubility (0.014% at 20°C), (R)-(+)-BPA can be readily separated from aqueous solutions.[1]
Protocol for the Synthesis of this compound
The resolving agent itself can be synthesized in-house.
Materials:
-
(S)-1-phenylethylamine
-
Benzaldehyde
-
Methanol
-
Palladium on activated carbon (5% Pd/C)
-
Hydrogen source
Procedure:
-
Imine Formation: Dissolve (S)-1-phenylethylamine and benzaldehyde in methanol and stir to form the corresponding imine.
-
Catalytic Hydrogenation: Add 5% Pd/C to the reaction mixture and subject it to hydrogenation at a pressure of 0.1–5 bar and a temperature of 20–30°C.
-
Work-up: Once the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain the product.
Mandatory Visualizations
Experimental Workflow
Caption: Chiral Resolution Experimental Workflow.
Logical Relationship for Method Selection
Caption: Synthesis Strategy Decision Pathway.
In-Depth Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the initial price of the resolving agent and must account for the entire process.
Benefits of Using this compound:
-
Enhanced Efficiency: The introduction of the benzyl group on the nitrogen atom of 1-phenylethylamine enhances π-π stacking and other intermolecular interactions, which can lead to better chiral discrimination and the formation of more stable and less soluble diastereomeric salts.
-
Superior Recovery and Reuse: The significantly lower water solubility of N-benzyl-1-phenylethylamine compared to 1-phenylethylamine is a major advantage in large-scale operations.[1] This facilitates a more straightforward and less solvent-intensive recovery process, leading to a higher percentage of the resolving agent being recycled. This high recovery rate is a key factor in reducing the overall cost contribution of the resolving agent to the final product.
-
Improved Process Economics: The higher yields and enantiomeric excess often achieved with this compound can reduce the number of recrystallization cycles needed to reach the desired purity. This translates to savings in time, energy, solvent, and labor, and increases the overall throughput of the manufacturing plant.
Comparison with Asymmetric Synthesis:
Asymmetric synthesis, which aims to produce the desired enantiomer directly, is a powerful alternative to chiral resolution. However, it comes with its own set of economic and practical considerations.
-
Development and Implementation Costs: While offering a theoretical 100% yield of the desired enantiomer, the development of a novel asymmetric synthesis can be a resource-intensive and time-consuming endeavor. The cost of chiral catalysts, ligands, and potentially specialized equipment can be substantial.
-
Process Robustness: Chiral resolution is often a more robust and less sensitive process compared to many catalytic asymmetric reactions, which can be susceptible to impurities and require stringent control of reaction conditions.
For many large-scale applications, particularly when a racemic starting material is readily and economically available, chiral resolution with this compound offers a highly competitive and often more practical approach than asymmetric synthesis. Its high efficiency, broad applicability, and, most importantly, excellent recoverability contribute to a favorable cost-in-use profile. While the initial investment in the resolving agent may be higher than for some traditional alternatives, the downstream savings in processing and the high rate of recycling make it an economically sound choice for the industrial production of enantiomerically pure carboxylic acids. The decision to use chiral resolution versus asymmetric synthesis should be made on a case-by-case basis, carefully weighing the costs of starting materials, process development, and the overall manufacturing campaign.
References
Spectroscopic Showdown: Differentiating Diastereomeric Salts of (S)-(-)-N-Benzyl-1-phenylethylamine
A detailed comparative analysis of the spectroscopic characteristics of diastereomeric salts formed with the chiral resolving agent (S)-(-)-N-Benzyl-1-phenylethylamine, providing researchers in drug development and chemical synthesis with critical data for enantiomeric separation and analysis.
The resolution of racemic mixtures is a cornerstone of pharmaceutical development and asymmetric synthesis. The formation of diastereomeric salts using a chiral resolving agent is a widely employed and effective method for separating enantiomers. This compound is a prominent resolving agent, favored for its ability to form crystalline salts with a variety of racemic acids. The differentiation of the resulting diastereomers is crucial for assessing the efficiency of the resolution process. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside X-ray crystallography, provide the necessary tools for this differentiation by highlighting the subtle structural differences between the diastereomeric pairs.
This guide presents a comparative analysis of the spectroscopic data for diastereomeric salts formed between a racemic acid and N-Benzyl-1-phenylethylamine, using the resolution of 4-chloromandelic acid as a case study.
The Principle of Chiral Recognition
Chiral resolution through diastereomeric salt formation hinges on the distinct physical properties of diastereomers, most notably their differential solubility in a given solvent. These differences arise from the unique three-dimensional arrangement of the constituent ions in the crystal lattice of each diastereomer. The intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the stability and packing efficiency of the crystal structure. Spectroscopic methods allow for the probing of these interactions and the overall molecular geometry, providing a means to distinguish between the less soluble and more soluble diastereomeric salts.
Comparative Spectroscopic Data: A Case Study with 4-Chloromandelic Acid
The resolution of racemic 4-chloromandelic acid (4-ClMA) with (R)-(+)-N-Benzyl-1-phenylethylamine ((R)-(+)-BPA), the enantiomer of the topic compound, serves as an excellent example to illustrate the spectroscopic differences between the resulting diastereomeric salts. The principles of spectroscopic differentiation are identical when using (S)-(-)-BPA. The two diastereomeric salts formed are [(R)-4-ClMA]·[(R)-BPA] (less soluble) and [(S)-4-ClMA]·[(R)-BPA] (more soluble).
Physical and Spectroscopic Properties Comparison
| Property | Less Soluble Diastereomer: (R)-(-)-4-ClMA · (R)-(+)-BPA | More Soluble Diastereomer (Enantiomer): (S)-(+)-4-ClMA · (R)-(+)-BPA |
| Melting Point (°C) | 166.3[1] | 132.0[1] |
| Specific Rotation [α]D²² (c=1, methanol) | -32.0°[2] | +51.4°[2] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ||
| -CH₃ (d) | 1.37–1.39[2] | 1.36–1.38[2] |
| -CH₂ (s) | 2.50[2] | 2.50[2] |
| -CH (m) | 3.91–3.96[2] | 3.92–3.94[2] |
| -CH (s) | 4.85[2] | 4.84[2] |
| Aromatic Protons (m) | 7.27–7.44[2] | 7.21–7.43[2] |
Experimental Protocols
Synthesis of Diastereomeric Salts of 4-Chloromandelic Acid[2]
-
Dissolution: Dissolve racemic 4-chloromandelic acid (1 mmol) in absolute ethanol (1.6 mL).
-
Addition of Resolving Agent: To the solution, add an equimolar amount (1 mmol) of (R)-(+)-N-Benzyl-1-phenylethylamine.
-
Crystallization: Stir the mixture at a controlled temperature (e.g., 15°C) to induce the precipitation of the less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA.
-
Isolation: Collect the crystals by filtration and wash with cold absolute ethanol.
-
More Soluble Salt: The more soluble diastereomer, (S)-(+)-4-ClMA·(R)-(+)-BPA, can be isolated from the mother liquor.
NMR Spectroscopy Analysis
-
Sample Preparation: Prepare NMR samples by dissolving 5-10 mg of the diastereomeric salt in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra and compare the chemical shifts (δ) and coupling constants (J) of the signals for each diastereomer. Protons and carbons near the chiral centers are expected to show the most significant differences in their chemical shifts.
Infrared (IR) Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Analysis: Compare the vibrational frequencies, particularly in the fingerprint region (1500-600 cm⁻¹), for differences in bond stretching and bending vibrations between the two diastereomers. Key areas of interest include the C=O stretch of the carboxylate and the N-H bends of the ammonium group.
Visualizing the Workflow
The process of chiral resolution and subsequent analysis can be visualized through a logical workflow.
References
A Researcher's Guide to Computational Models for Predicting Stereochemical Outcomes of Reactions
For researchers, scientists, and professionals in drug development, the ability to accurately predict the stereochemical outcome of a chemical reaction is paramount. The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, efficacy, and safety. In recent years, computational models have emerged as powerful tools to forecast stereoselectivity, offering the potential to accelerate discovery and reduce the reliance on time-consuming and resource-intensive experimental screening. This guide provides a comparative overview of the leading computational approaches, supported by performance data and detailed methodologies, to aid in the selection of the most appropriate model for a given research challenge.
The prediction of stereochemical outcomes is a formidable task due to the subtle energy differences that often govern the formation of one stereoisomer over another.[1] Computational models tackle this challenge through various strategies, broadly categorized into quantum mechanics (QM), molecular mechanics (MM), and the rapidly evolving field of machine learning (ML). Hybrid approaches that combine these methods are also gaining prominence.
Quantum Mechanics (QM) Methods: The Gold Standard for Accuracy
QM methods, particularly Density Functional Theory (DFT), are grounded in the fundamental principles of quantum mechanics and provide a rigorous framework for describing the electronic structure of molecules.[2][3] By calculating the energies of transition states leading to different stereoisomers, DFT can offer highly accurate predictions of stereoselectivity.[2] However, this accuracy comes at a significant computational cost, often limiting its application to smaller systems or for the validation of less demanding methods.[4][5][6][7]
Molecular Mechanics (MM) and Hybrid QM/MM Approaches: Bridging the Gap
Molecular mechanics models represent molecules as a collection of atoms governed by a set of classical force fields, enabling rapid conformational sampling and energy calculations.[8] While generally not accurate enough on their own for reliable stereoselectivity prediction, they are invaluable in hybrid QM/MM methods. In a QM/MM approach, the chemically reactive core of the system is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field.[9][10] This strategy strikes a balance between accuracy and computational feasibility, making it suitable for larger, more complex systems.[9]
A notable advancement in this area is the development of Quantum-Guided Molecular Mechanics (Q2MM), which utilizes QM data to parameterize reaction-specific transition state force fields (TSFFs).[4][5][6] These TSFFs allow for rapid conformational sampling of the transition state, leading to accurate predictions of stereoselectivity for a wide range of reactions.[4][5][6]
Machine Learning (ML) Models: A Data-Driven Revolution
The advent of machine learning has introduced a paradigm shift in the prediction of chemical properties.[11][12] ML models learn from large datasets of experimentally determined reaction outcomes to identify complex relationships between molecular features and stereoselectivity.[2][11][13][14] Various algorithms, including Deep Neural Networks (DNNs), XGBoost, and Random Forests, have been successfully applied to predict enantioselectivity with remarkable speed and accuracy, even for reactions where the underlying mechanism is not fully understood.[2][11][15][16]
Performance Comparison of Computational Models
The following table summarizes the performance of various computational models in predicting the stereochemical outcome of reactions, based on data from published studies. It is important to note that direct comparison can be challenging due to the use of different datasets, reaction types, and performance metrics.
| Model Type | Specific Model/Algorithm | Reaction Type | Performance Metric | Value | Reference |
| Machine Learning | XGBoost | Asymmetric Phenolic Dearomatization | RMSE (kcal/mol) | 0.26 | [2] |
| Machine Learning | XGBoost | Asymmetric Phenolic Dearomatization | R² | 0.84 | [2] |
| Machine Learning | Deep Neural Network (DNN) | Pd-catalyzed Enantioselective β-C(sp³)–H Functionalization | RMSE (%ee) | 6.3 ± 0.9 | [15] |
| Machine Learning | Ensemble Prediction (Transfer Learning with CLM) | Catalytic Asymmetric β-C(sp³)–H Activation | - | Good quality %ee predictions | [11] |
| Quantum-Guided Molecular Mechanics (Q2MM) | Transition State Force Fields (TSFFs) | Various Transition Metal-Catalyzed Reactions | Correlation Coefficient (Calculated vs. Experimental ee) | 0.8 - 0.9 | [5][7] |
| Quantum-Guided Molecular Mechanics (Q2MM) | Transition State Force Fields (TSFFs) | Various Transition Metal-Catalyzed Reactions | Ligand Prediction Accuracy | ~80% | [5][7] |
| Quantum Mechanics (DFT) | B3LYP-D3(BJ)/def2-SVP | Asymmetric Epoxidation | - | Accurate and useful in catalyst design | [18][19] |
Experimental and Computational Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in key studies.
Machine Learning Model for Asymmetric Phenolic Dearomatization (XGBoost)
-
Dataset: A curated dataset of literature-reported hypervalent iodine-catalyzed asymmetric phenolic dearomatization reactions with a reasonable distribution of enantioselectivity was compiled.
-
Algorithm: The XGBoost algorithm was utilized to build the predictive model.
-
Performance Metric: The model's performance was evaluated using the root-mean-square error (RMSE) in kcal/mol and the coefficient of determination (R²).
-
Validation: A fivefold cross-validation was performed on the training set, and the model was further validated on an independent test set.[2]
Deep Neural Network (DNN) for Enantioselective C-H Bond Activation
-
Dataset: The study focused on a dataset of 240 Pd-catalyzed enantioselective β-C(sp³)–H functionalization reactions using chiral amino acid ligands.
-
Descriptors: Molecular descriptors were derived from a mechanistically important metal–ligand–substrate complex.
-
Model: A Deep Neural Network (DNN) was constructed to predict the enantiomeric excess (%ee).
-
Performance Metric: The model's accuracy was assessed by the root mean square error (RMSE) in %ee.
-
Generalizability: The model's ability to generalize was tested on three different out-of-bag prediction reactions.[15]
Quantum-Guided Molecular Mechanics (Q2MM) for Stereoselectivity Prediction
-
Methodology: The Q2MM method involves an automated parametrization of a reaction-specific transition state force field (TSFF). This is achieved by fitting the functional form of an arbitrary force field to data obtained from electronic structure calculations (DFT).
-
Key Feature: The use of the Hessian matrix, in addition to geometric parameters and relative energies, helps to avoid overfitting of the TSFF.
-
Prediction: The stereoselectivity is calculated by summing over the Boltzmann-averaged relative energies of the conformations leading to the different stereoisomers.
-
Validation: The TSFF is validated by comparing its predictions to electronic structure results for a test set and available experimental data.[4][5][6]
Visualizing the Workflow: From Reaction to Prediction
The following diagrams illustrate the typical workflows for different computational approaches to predicting stereochemical outcomes.
Caption: A typical workflow for predicting stereoselectivity using Quantum Mechanics (DFT).
Caption: A generalized workflow for developing and using a Machine Learning model for stereoselectivity prediction.
Caption: The workflow for predicting stereoselectivity using the Quantum-Guided Molecular Mechanics (Q2MM) approach.
Conclusion: Choosing the Right Tool for the Job
The selection of a computational model for predicting stereochemical outcomes depends on a variety of factors, including the size and complexity of the system, the desired level of accuracy, the availability of computational resources, and the existence of relevant training data for ML models.
-
DFT remains the most accurate but computationally intensive method, best suited for detailed mechanistic studies of smaller systems or for benchmarking other methods.
-
Q2MM offers a compelling balance of accuracy and speed, making it a powerful tool for virtual screening of ligands and substrates in asymmetric catalysis.[4][5][6]
-
Machine Learning models are exceptionally fast and can achieve high predictive accuracy, particularly for reactions within their applicability domain.[2][11][15] They are ideal for high-throughput screening and reaction optimization when sufficient data is available.
The continued development of all these computational approaches, coupled with the increasing availability of high-quality experimental data, promises to further enhance our ability to predict and control the stereochemical course of chemical reactions, thereby accelerating innovation in drug discovery and chemical synthesis.
References
- 1. Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prediction of Stereochemistry using Q2MM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Stereochemistry using Q2MM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Turning density functional theory calculations into molecular mechanic" by Christopher A. Myers [scholarsarchive.library.albany.edu]
- 9. A Benchmark Study of Quantum Mechanics and Quantum Mechanics-Molecular Mechanics Methods for Carbocation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Machine Learning Approach to Enantioselective C–H Bond Activation Reactions: From Generative AI to Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Reaction performance prediction with an extrapolative and interpretable graph model based on chemical knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 16. arxiv.org [arxiv.org]
- 17. AI enantioselectivity predictor set to power computational catalyst screening | Research | Chemistry World [chemistryworld.com]
- 18. Toward a computational tool predicting the stereochemical outcome of asymmetric reactions: development of the molecular mechanics-based program ACE and application to asymmetric epoxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - Computational design for enantioselective CO2 capture: asymmetric frustrated Lewis pairs in epoxide transformations [beilstein-journals.org]
A Comparative Guide to Intermolecular Interaction Studies in Chiral Discrimination with N-benzyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-benzyl-1-phenylethylamine (BPA) with alternative chiral resolving agents, supported by experimental data. It details the crucial role of intermolecular interactions in chiral discrimination and offers protocols for key experimental techniques.
Executive Summary
N-benzyl-1-phenylethylamine (BPA) has demonstrated significant efficacy as a chiral resolving agent, particularly for acidic compounds. Its enhanced performance over its parent compound, 1-phenylethylamine (PEA), is attributed to a combination of intermolecular forces, including hydrogen bonding, π-π stacking, CH/π interactions, and van der Waals forces. These interactions lead to more stable diastereomeric salt formation, facilitating more efficient separation of enantiomers. This guide presents quantitative data from diastereomeric salt resolutions, details experimental methodologies, and provides visualizations of the underlying processes to aid researchers in selecting and optimizing their chiral separation strategies.
Performance Comparison: N-benzyl-1-phenylethylamine vs. Alternatives
The efficacy of a chiral resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, leading to high diastereomeric excess (d.e.) and yield of the desired enantiomer.
Diastereomeric Salt Resolution of Acidic Compounds
BPA has proven to be a highly effective resolving agent for various chiral carboxylic acids. Below is a summary of its performance in the resolution of chloromandelic acids, a class of compounds for which detailed studies are available.
Table 1: Quantitative Data for the Chiral Resolution of Chloromandelic Acids using (R)-(+)-N-benzyl-1-phenylethylamine
| Racemic Acid | Optimal Solvent | Molar Ratio (Acid:BPA) | Temperature (°C) | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| 4-Chloromandelic Acid | Absolute Ethanol | 1:1 | 15 | 81.8 | 94.8 | [1] |
| 2-Chloromandelic Acid | Isopropanol | - | - | 70.3 | 91 | [2] |
Comparison with 1-Phenylethylamine (PEA):
Studies have shown that BPA is often more effective than PEA for the resolution of certain racemic acids. For instance, while PEA can resolve 4-chloromandelic acid, it fails to resolve 2-chloromandelic acid under similar conditions.[2] The introduction of the benzyl group in BPA enhances π-π stacking and other intermolecular interactions, leading to more efficient chiral discrimination.[3]
Other Alternatives:
Commonly used resolving agents for acidic compounds include naturally occurring bases like brucine and strychnine, as well as synthetic amines.[4] For profens like ibuprofen and naproxen, other chiral amines and enzymatic resolutions are also employed.[5] While these alternatives are effective in many cases, the selection of the optimal resolving agent remains highly substrate-dependent.
The Role of Intermolecular Interactions in Chiral Discrimination
The successful separation of enantiomers via diastereomeric salt formation is fundamentally governed by the differences in the crystal lattice energies of the two diastereomeric salts. These differences arise from a combination of non-covalent interactions.
-
Hydrogen Bonding: Forms the primary structural network within the crystal lattice of the diastereomeric salts.[3]
-
π-π Stacking: The presence of two phenyl rings in BPA allows for enhanced π-π stacking interactions with aromatic analytes, contributing significantly to the stability of one diastereomer over the other.
-
CH/π Interactions: Interactions between C-H bonds and the aromatic rings of BPA and the analyte further stabilize the crystal packing.[6]
-
Van der Waals Forces: These forces are crucial for the overall "lock-and-key" fit between the resolving agent and the enantiomers, where a larger resolving agent molecule interacts effectively with a smaller racemate molecule.[4]
-
Halogen Interactions: In the resolution of halogenated compounds like chloromandelic acids, interactions involving the halogen atom (e.g., Cl···Cl or Cl/π) can play a decisive role in chiral recognition.[1]
Experimental Protocols
Diastereomeric Salt Crystallization of 4-Chloromandelic Acid with (R)-(+)-N-benzyl-1-phenylethylamine
This protocol is adapted from a published study on the efficient resolution of 4-chloromandelic acid.[1][3]
Materials:
-
Racemic 4-chloromandelic acid
-
(R)-(+)-N-benzyl-1-phenylethylamine
-
Absolute Ethanol
-
Standard laboratory glassware (flasks, beakers, filtration apparatus)
-
Magnetic stirrer and hotplate
-
Polarimeter
Procedure:
-
Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-chloromandelic acid in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-N-benzyl-1-phenylethylamine.
-
Crystallization: Stir the mixture at room temperature. The less soluble diastereomeric salt, (R)-4-chloromandelic acid·(R)-N-benzyl-1-phenylethylamine, will begin to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate using a Büchner funnel and wash it with a small amount of cold absolute ethanol.
-
Drying and Analysis: Dry the collected crystals under vacuum. Determine the yield and measure the diastereomeric excess using a polarimeter.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an appropriate acid (e.g., HCl) followed by extraction with an organic solvent.
General Protocol for Chiral Separation of Amines by HPLC
This protocol provides a general guideline for the enantiomeric separation of chiral amines using High-Performance Liquid Chromatography with a chiral stationary phase (CSP).
Instrumentation and Columns:
-
HPLC system with a UV or diode array detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®, or cyclodextrin-based).[7][8]
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chromatography consists of a mixture of hexane and a polar modifier like ethanol or isopropanol.
-
For basic analytes, it is common to add a small percentage (0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape.
General Procedure:
-
Sample Preparation: Dissolve the amine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.
-
Data Acquisition: Run the chromatogram and record the retention times and peak areas of the enantiomers.
-
Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of the polar modifier or the type and concentration of the additive) and the flow rate.
General Protocol for NMR Determination of Enantiomeric Purity using a Chiral Solvating Agent
This method utilizes a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers in an NMR spectrum.
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative)[9]
-
The amine sample of unknown enantiomeric purity
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the amine sample in approximately 0.6 mL of the deuterated solvent.
-
Addition of CSA: Add a molar excess (typically 1.5-2 equivalents) of the chiral solvating agent to the NMR tube.
-
Mixing: Gently shake the NMR tube to ensure complete dissolution and complexation.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Intermolecular Forces Driving Chiral Discrimination.
References
- 1. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Chiral recognition of macromolecules with cyclodextrins: pH- and thermosensitive copolymers from N-isopropylacrylamide and N-acryloyl-D/L-phenylalanine and their inclusion complexes with cyclodextrins [beilstein-journals.org]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separation of 1-Phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 8. redalyc.org [redalyc.org]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. The stereochemical composition of a drug can profoundly influence its pharmacological and toxicological properties, making rigorous and reliable analytical validation essential.[1] Cross-validation, the process of confirming that an analytical method yields consistent and accurate results by comparing it with one or more orthogonal methods, is critical for ensuring data integrity and regulatory compliance.[1]
This guide provides a comprehensive comparison of the principal analytical techniques for determining enantiomeric excess, complete with performance data, detailed experimental protocols, and a clear workflow for cross-validation.
Quantitative Performance of Analytical Methods
The selection of an analytical method for determining enantiomeric excess is a trade-off between several factors, including accuracy, precision, sensitivity, speed, and the nature of the analyte. The following table summarizes the typical performance characteristics of the most common techniques.
| Analytical Technique | Principle | Typical Accuracy (% ee) | Typical Precision (%RSD) | Limit of Quantitation (LOQ) | Key Advantages | Common Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers on a chiral stationary phase (CSP).[2] | ± 0.1 - 2.0% | < 2% | ng/mL to µg/mL[2] | High resolution, robust, versatile, and widely applicable.[2] | Longer analysis times, higher solvent consumption. |
| Chiral Gas Chromatography (GC) | Differential partitioning of volatile enantiomers on a chiral stationary phase. | ± 0.1 - 2.0% | < 2% | pg to ng range[2] | Excellent resolution for volatile and thermally stable compounds. | Limited to volatile and thermally stable analytes; derivatization may be required. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid mobile phase and a CSP.[2] | ± 0.1 - 2.0% | < 2% | ng/mL range[2] | Fast analysis, reduced organic solvent consumption ("green" technique).[2] | Requires specialized equipment. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field with a chiral selector.[1] | ± 0.5 - 5.0% | < 5% | µg/mL to ng/mL | High efficiency, minimal sample and solvent consumption.[1] | Can be less robust than HPLC; sensitivity can be lower. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals. | ± 1.0 - 5.0% | < 5% | mg to µg range[2] | Rapid, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods; may require chiral auxiliaries. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by enantiomers. | ± 1.0 - 5.0% | < 5% | µg/mL to mg/mL | Very fast, can be used for real-time monitoring.[3] | Generally lower accuracy and precision than chromatographic methods; requires a chromophore near the stereocenter. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these techniques. The following protocols provide a general framework that can be adapted for specific applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess. It relies on the separation of enantiomers on a chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Chiral column (e.g., polysaccharide-based, macrocyclic glycopeptide-based)
General Protocol for a Pharmaceutical Compound:
-
Column Selection: Choose a CSP known to be effective for the class of compound being analyzed (e.g., a polysaccharide-based column like CHIRALPAK® for a wide range of compounds).
-
Mobile Phase Preparation: Prepare a mobile phase appropriate for the column and analyte. For normal-phase HPLC, this is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For reversed-phase HPLC, a mixture of water, acetonitrile, or methanol with appropriate buffers is used.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 20 - 40 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 5 - 20 µL
-
-
Analysis: Inject a racemic standard to determine the retention times and resolution of the two enantiomers. Inject the sample and integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
-
Chiral Gas Chromatography (GC)
Principle: Chiral GC is ideal for the separation of volatile and thermally stable enantiomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., cyclodextrin-based)
General Protocol for Volatile Terpenes (e.g., Limonene):
-
Column Selection: Choose a chiral GC column suitable for the analytes, such as a β-cyclodextrin-based column.
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically in the µg/mL to mg/mL range).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Analysis and Calculation: Inject a racemic standard to identify the peaks of the enantiomers. Inject the sample and calculate the ee based on the integrated peak areas as described for HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Principle: Chiral SFC is a "green" alternative to HPLC that often provides faster separations.
Instrumentation:
-
SFC system with a UV-Vis detector and back-pressure regulator
-
Chiral column (often the same columns as in normal-phase HPLC)
General Protocol for a Pharmaceutical Intermediate:
-
Column Selection: Polysaccharide-based CSPs are widely used in SFC.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol, often with a small amount of an additive (e.g., an amine for basic compounds or an acid for acidic compounds) to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase modifier or a compatible solvent at a concentration of approximately 1 mg/mL.
-
SFC Conditions:
-
Flow Rate: 2 - 4 mL/min
-
Back Pressure: 100 - 150 bar
-
Column Temperature: 35 - 40 °C
-
Modifier Gradient: A typical gradient might be 5% to 40% modifier over 5 minutes.
-
Injection Volume: 1 - 5 µL
-
-
Analysis and Calculation: Similar to HPLC and GC, inject a racemic standard to determine retention times, followed by the sample for ee calculation.
Capillary Electrophoresis (CE)
Principle: CE separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector added to the buffer.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis or DAD detector
General Protocol for Amino Acids:
-
Capillary Preparation: Condition a new fused-silica capillary by flushing with sodium hydroxide, water, and then the running buffer.
-
Buffer and Chiral Selector: Prepare a buffer solution (e.g., phosphate or borate buffer) at an appropriate pH. Add a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), to the buffer.
-
Sample Preparation: Dissolve the amino acid sample in the running buffer or water to a concentration of about 0.1-1 mg/mL.
-
CE Conditions:
-
Voltage: 15 - 30 kV
-
Temperature: 20 - 25 °C
-
Injection: Hydrodynamic or electrokinetic injection for a few seconds.
-
-
Analysis and Calculation: Analyze a racemic mixture to confirm separation. The ee is calculated from the corrected peak areas (peak area divided by migration time).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes that have slightly different chemical shifts in the NMR spectrum, allowing for their quantification.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
General Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Acquire Spectrum of Analyte: Record a standard ¹H NMR spectrum of the analyte alone.
-
Add Chiral Solvating Agent: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol for alcohols, or a lanthanide-based chiral shift reagent).
-
Acquire Spectrum of the Mixture: Record the ¹H NMR spectrum of the mixture. The signals of the enantiomers should now be resolved into two separate peaks or sets of peaks.
-
Analysis and Calculation: Integrate the well-resolved, non-overlapping signals corresponding to each enantiomer. The ee is calculated from the ratio of the integrals.
Circular Dichroism (CD) Spectroscopy
Principle: Enantiomers absorb left and right circularly polarized light differently. The magnitude of the CD signal is proportional to the enantiomeric excess.
Instrumentation:
-
CD Spectrometer
General Protocol:
-
Prepare Standards: Prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) at a constant total concentration.
-
Acquire CD Spectra: Record the CD spectrum for each standard solution at the wavelength of maximum difference in absorption.
-
Create Calibration Curve: Plot the CD signal intensity (in millidegrees) versus the known enantiomeric excess. A linear relationship should be observed.
-
Analyze Sample: Prepare the unknown sample at the same total concentration as the standards and record its CD spectrum.
-
Determine Enantiomeric Excess: Determine the ee of the unknown sample by interpolating its CD signal on the calibration curve.
Cross-Validation Workflow and Method Selection
Cross-validation ensures the reliability of your results by comparing data from two or more orthogonal (based on different principles) analytical methods.
Caption: General workflow for cross-validating two analytical techniques for chiral purity.
The choice of which methods to use for cross-validation depends on the properties of the analyte and the available instrumentation.
Caption: Decision pathway for selecting an analytical method for ee determination.
By employing a systematic approach to cross-validation and thoroughly documenting experimental protocols and results, researchers can ensure the generation of high-quality, reliable data for enantiomeric excess determination, which is paramount for the development of safe and effective medicines.
References
Safety Operating Guide
Proper Disposal Procedures for (S)-(-)-N-Benzyl-1-phenylethylamine
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of (S)-(-)-N-Benzyl-1-phenylethylamine, ensuring adherence to regulatory standards and promoting a safe laboratory environment.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) classify it as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] Therefore, following established disposal protocols is imperative.
Core Disposal Principle: Professional Waste Management
The universally mandated procedure for the disposal of this compound is to use a licensed and approved waste disposal service.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by a qualified safety officer.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label the waste container with "this compound" and any other constituents if it is a mixture.
-
Keep this waste stream separate from other chemical wastes unless instructed otherwise by your institution's environmental health and safety (EHS) office. Specifically, keep organic solvent waste separate from aqueous waste.[6]
-
-
Container Management:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
The storage area should be well-ventilated, and the container should be stored away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS or a certified chemical waste disposal company to schedule a pickup.
-
Follow their specific procedures for documentation and preparation for transport.
-
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate non-essential personnel from the area.
-
Ventilate the area, if it is safe to do so.
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, protective clothing, and eye/face protection.[2][3]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3][8]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]
-
Clean the spill area thoroughly.
-
Do not let the product enter drains.
Quantitative Data Summary
There is no quantitative data associated with the disposal procedure itself. The relevant data pertains to the chemical's hazardous properties, which inform the need for these stringent disposal protocols.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [9] |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [2] |
| Eye Damage/Irritation | Causes serious eye damage. | [2] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. |
Experimental Protocols
The disposal of this compound is a regulated waste management process and not an experimental protocol to be conducted in a laboratory. Any treatment or neutralization should only be performed by trained professionals at a licensed waste disposal facility.
Disposal Process Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Flowchart for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. odu.edu [odu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling (S)-(-)-N-Benzyl-1-phenylethylamine
This guide provides critical safety and logistical information for the handling and disposal of (S)-(-)-N-Benzyl-1-phenylethylamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory operations and minimize risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes a lab coat and, if necessary, an apron or full-body suit for larger quantities. | Prevents skin contact, which can cause skin corrosion/irritation.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] A recommended filter type is for ammonia and organic ammonia derivatives (Type K, Green, conforming to EN14387).[1][2] | Protects against inhalation of harmful vapors, which can cause respiratory irritation.[1][3] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2] Do not breathe mists or vapors.[1][2]
-
Grounding: Take precautionary measures against static discharge, especially when transferring large quantities.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][2]
-
Security: Store in a locked-up area or an area accessible only to qualified or authorized personnel.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[4]
-
Spills: In case of a spill, soak up the material with an inert absorbent material such as sand, silica gel, or a universal binder.[1] Collect the absorbed material into a suitable, closed container for disposal.[1] Do not let this chemical enter the environment.[1]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[5]
Workflow for Handling this compound
Caption: A flowchart illustrating the step-by-step process for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
